Altiratinib provides balanced inhibition of key kinases involved in multiple cancer hallmarks. The table below summarizes its primary targets and potency:
| Target Kinase | Primary Role in Cancer | Reported IC₅₀ (nM) | Biological Consequence of Inhibition |
|---|---|---|---|
| MET | Driver of invasiveness and metastasis [1] | 2.7 - 4.6 nM [2] [3] | Reduces tumor cell migration and invasion [4] |
| TIE2 (TEK) | Role in tumor angiogenesis and microenvironment [4] | 8.0 nM [3] | Blocks evasive revascularization pathways [5] |
| VEGFR2 | Mediates angiogenesis (new blood vessel formation) [4] | 9.2 nM [3] | Inhibits tumor blood vessel formation [6] |
| TRKA (NTRK1) | Oncogenic driver in various TRK-fusion cancers [7] | 0.85 - 0.9 nM [2] [3] | Suppresses growth in TRK-fusion driven tumors [2] |
| TRKB (NTRK2) | Oncogenic driver [7] | 4.6 nM [2] [3] | Suppresses growth in TRK-fusion driven tumors [2] |
| TRKC (NTRK3) | Oncogenic driver [7] | 0.83 - 0.93 nM [2] [3] | Suppresses growth in TRK-fusion driven tumors [2] |
Note: IC₅₀ values are from cell-free assays. Slight variations may exist between different sources and experimental conditions.
This compound's design addresses multiple hallmarks of cancer through a single therapeutic agent [4]. Its mechanism can be visualized as a coordinated attack on different compartments of the tumor.
This compound achieves this multi-compartment inhibition through its unique type II binding mode [7]. It binds to the inactive DFG-out conformation of its target kinases, stabilizing them in an off state [4] [7]. This is a key differentiator from many other kinase inhibitors (type I) that bind the active DFG-in conformation, and may allow this compound to overcome certain resistance mutations [7].
The following experimental data and protocols from preclinical studies underpin the understanding of this compound's activity.
A key pharmacokinetic finding is that this compound achieves a brain:plasma ratio of 0.23 in mice, indicating significant penetration of the blood-brain barrier, which is highly relevant for treating brain tumors and metastases [4] [2].
This compound has progressed to clinical trials for evaluation in humans.
The table below summarizes the primary molecular targets of Altiratinib and its half-maximal inhibitory concentration (IC50) values, which demonstrate its potent, single-digit nanomolar inhibition [1] [2].
| Target | IC50 Value | Context / Note |
|---|---|---|
| TRKA | 0.9 nM | Cell-free assay [1] |
| TRKC | 0.8 nM | Cell-free assay [1] |
| MET (c-MET) | 2.7 nM | [2] |
| MET Y1230C mutant | 0.37 nM | Cell-free assay [1] |
| MET D1228N mutant | 1.3 nM | Cell-free assay [1] |
| TIE2 | 8.0 nM | [2] |
| VEGFR2 | 9.2 nM | [2] |
| TRKB | 4.6 nM | Cell-free assay [1] |
This compound was rationally designed to inhibit multiple hallmarks of cancer through balanced inhibition of MET, TIE2, and VEGFR2. It binds into the switch control pocket of these kinases, inducing type II inactive conformations [3]. The following diagram illustrates the key signaling pathways inhibited by this compound and their roles in cancer progression:
This compound's balanced inhibition profile allows it to target the tumor and its microenvironment simultaneously [3]:
This compound's potency has been confirmed across various cell-based assays, primarily measuring the inhibition of target phosphorylation [1]:
Recent studies have identified TgPRP4K in Toxoplasma gondii and PfCLK3 in Plasmodium falciparum as novel molecular targets for this compound, revealing its potential as a broad-spectrum anti-apicomplexan agent [4] [5] [6]. A 2025 study found that this compound effectively inhibited the growth of T. gondii bradyzoites at low concentrations with minimal impact on host cells, suggesting a potential application for treating chronic toxoplasmosis, especially in immunodeficient patients [5].
This compound has been investigated in clinical trials for oncology indications. A Phase 1 study (NCT02228811) for locally advanced or metastatic solid tumors with MET or TRK alterations has been completed or terminated [1]. The drug has received Orphan Drug Designation for glioblastoma multiforme (GBM) [7]. As of the latest data, its highest development phase for solid tumors is Phase 2 [4].
The diagram below illustrates the key molecular mechanism of the MET-VEGFR2 feedback loop, based on studies in EGFR-TKI resistant NSCLC [1].
MET-VEGFR2 positive feedback loop promoting continuous signaling.
The table below summarizes key inhibitors and experimental data from the reviewed studies.
| Inhibitor / Agent | Primary Target(s) | Experimental Context | Key Quantitative Findings |
|---|---|---|---|
| Crizotinib [1] [2] | MET/ALK | EGFR-mutant NSCLC cell lines (PC-9, HCC827) & xenograft models | Reversed HGF-induced erlotinib resistance; combined with bevacizumab enhanced gefitinib sensitivity [1] [2]. |
| Bevacizumab [1] [2] | VEGF (ligand) | EGFR-mutant NSCLC cell lines & xenograft models | Inhibited angiogenesis; combo with crizotinib/erlotinib suppressed tumor growth & delayed regrowth [1] [2]. |
| TAS-115 [2] | MET, VEGFR2 | EGFR-mutant NSCLC cell lines & xenograft models | Dual inhibitor; combo with erlotinib effectively controlled HGF-overexpressing tumor growth [2]. |
| Erlotinib [2] | EGFR | EGFR-mutant NSCLC cell lines & xenograft models | Base EGFR-TKI; efficacy restored in HGF-overexpressing models when combined with MET/VEGF inhibitors [2]. |
The following are key experimental methodologies used in these studies to elucidate the resistance mechanisms and test combination therapies.
Cell Viability Assay (CCK-8/MTT) [1] [2]
Western Blot and Co-Immunoprecipitation (Co-IP) [1]
Luciferase Reporter Gene Assay [1]
In Vivo Xenograft Studies [1] [2]
The compiled research demonstrates that a positive feedback loop between MET and VEGFR2 is a critical mechanism of resistance to EGFR TKIs. Therefore, combined inhibition of both MET and VEGF/VEGFR2 can synergistically overcome this resistance and produce enhanced antitumor effects in preclinical models [1] [2].
Regarding your specific interest in TIE2:
Altiratinib (DCC-2701) represents a strategically designed multi-kinase inhibitor with balanced potency against key receptors involved in tumor growth, angiogenesis, and metastasis. This small molecule therapeutic was engineered to simultaneously address multiple hallmarks of cancer through coordinated inhibition of MET, TIE2 (TEK), VEGFR2 (KDR), and TRK kinases, creating a comprehensive approach that targets both tumor cells and their microenvironment [1] [2]. The rational design of this compound focuses on achieving balanced inhibitory potency across these key targets, with IC₅₀ values in the low nanomolar range for all primary kinases [3]. This balanced profile enables this compound to inhibit three major evasive revascularization and resistance pathways (HGF, ANG, and VEGF) while simultaneously blocking tumor invasion and metastasis mechanisms [1].
The strategic value of this compound's design is particularly evident in addressing therapeutic resistance mechanisms that often limit the efficacy of single-target agents. By concurrently inhibiting MET, TIE2, and VEGFR2, this compound targets both primary oncogenic drivers and compensatory pathways that tumors exploit to escape treatment [4]. This comprehensive targeting approach has demonstrated significant activity in preclinical models of various solid tumors, including glioblastoma, melanoma, ovarian, colorectal, gastric, and breast cancers [2]. Additionally, this compound exhibits substantial blood-brain barrier penetration (brain:plasma ratio of 0.23 in murine models), making it particularly relevant for treating brain cancers and brain metastases [1] [3].
This compound functions through a type II inhibition mechanism that distinguishes it from type I kinase inhibitors. This mechanism involves binding to the inactive DFG-out conformation of kinase domains, where the conserved Asp-Phe-Gly (DFG) motif adopts an outward orientation that creates an extended hydrophobic pocket [5]. Type II inhibitors like this compound typically demonstrate distinct structure-activity relationships compared to type I inhibitors, which target the active DFG-in conformation. This unique binding mode allows this compound to maintain efficacy against certain resistance mutations that develop under selective pressure from type I inhibitors, particularly in NTRK kinases [5]. Molecular modeling studies reveal that specific mutations such as NTRK1(^{V573M}) and NTRK1(^{G667C}) introduce sulfur-containing moieties (methionine or cysteine) in the kinase binding pocket that preferentially enhance sensitivity to type II inhibitors including this compound, cabozantinib, and foretinib [5].
The structural basis for this compound's balanced multi-kinase inhibition lies in its optimized interaction with the switch control pocket of MET, TIE2, and VEGFR2 kinases, where it stabilizes inactive conformations across all three targets [1]. This conserved binding mechanism across different kinases is remarkable from a structure-activity relationship perspective, as it demonstrates how careful molecular engineering can create a single therapeutic agent capable of addressing multiple structurally related but distinct oncogenic drivers. The DFG-out binding mode also contributes to this compound's high selectivity profile, as it shows >10-fold selectivity for MET versus FMS and KIT, and >50-fold selectivity for MET versus ABL1, FYN, HER1 (EGFR), p38α (MAPK14), PDGFRα, PDGFRβ, RET, and SRC [3].
Table 1: Key Signaling Pathways Inhibited by this compound
| Pathway | Receptor(s) | Ligand(s) | Biological Consequences |
|---|---|---|---|
| HGF/MET | MET | Hepatocyte Growth Factor (HGF) | Tumor cell invasion, proliferation, anti-apoptotic effects |
| ANG/TIE2 | TIE2 (TEK) | Angiopoietin-1 (ANG1) | Tumor angiogenesis, TIE2-expressing monocyte recruitment |
| VEGF/VEGFR | VEGFR2 | Vascular Endothelial Growth Factor (VEGF) | Angiogenesis, endothelial cell proliferation |
| NGF/TRK | TRKA, TRKB, TRKC | Nerve Growth Factor (NGF) | Cell survival, differentiation, resistance mechanisms |
The HGF/MET pathway represents a primary target of this compound, with potent inhibition of both wild-type and mutated forms of MET, including activation loop mutants such as Y1230C and D1228N that drive certain cancers like papillary renal cell carcinoma [3] [2]. MET activation stimulates tumor cell invasive growth programs, including proliferation, survival, migration, and epithelial-mesenchymal transition, making it a key driver of metastatic progression [4]. In glioblastoma models, MET expression is significantly upregulated in the setting of resistance to bevacizumab, establishing it as a crucial resistance mechanism to anti-VEGF therapy [4].
Simultaneously, this compound's inhibition of the TIE2 pathway targets tumor angiogenesis through dual mechanisms: directly affecting endothelial cells and disrupting the pro-angiogenic functions of TIE2-expressing monocytes/macrophages (TEMs) [4]. These TEMs are recruited to tumor sites following anti-VEGF therapy and contribute to revascularization and tumor progression through matrix metalloproteinase expression and other pro-invasive factors [4]. The balanced inhibition of VEGFR2 alongside MET and TIE2 enables this compound to more durably suppress tumor angiogenesis than approaches targeting individual pathways, while simultaneously blocking compensatory mechanisms that drive resistance [1] [2].
Figure 1: this compound's multi-target inhibition of key oncogenic signaling pathways. The diagram illustrates how this compound simultaneously blocks MET, TIE2, VEGFR2, and TRK receptors, disrupting downstream processes including invasion, angiogenesis, survival, and therapy resistance.
This compound possesses a molecular weight of 510.46 g/mol with the chemical formula C₂₆H₂₁F₃N₄O₄ [3]. The compound features a central core structure that optimally positions key functional groups for interaction with the switch control pocket of its target kinases. Specific molecular features critical to its activity include:
The calculated physicochemical properties of this compound contribute to its favorable pharmacokinetic profile, including moderate hydrophobicity that balances membrane penetration with solubility requirements. While specific computational descriptors for this compound are not fully detailed in the available literature, its structural characteristics align with established quantitative structure-activity relationship (QSAR) principles for kinase inhibitors, particularly those favoring type II binding modes [6] [7].
Recent research has explored structural analogues of this compound through systematic bioisosteric replacement strategies, particularly in the context of developing topical formulations for dermatological applications [8]. These studies reveal how specific modifications impact both efficacy and safety profiles:
These SAR findings demonstrate the potential for optimizing this compound's scaffold for specific therapeutic applications while maintaining its multi-kinase targeting capability. The successful identification of analogues with improved safety profiles highlights the value of systematic structure-activity relationship studies in refining drug candidates for clinical development.
While comprehensive QSAR equations specific to this compound are not fully detailed in the available literature, its development undoubtedly incorporated quantitative approaches to optimize potency across multiple kinase targets simultaneously. Based on established QSAR methodologies for kinase inhibitors [6] [7], key molecular descriptors likely considered in this compound's optimization include:
The successful application of these QSAR principles is evident in this compound's balanced nanomolar potency against its primary targets and its favorable blood-brain barrier penetration characteristics [1] [3].
A critical aspect of this compound's SAR profile is its maintained efficacy against specific resistance mutations that develop under selective pressure from first-generation TRK inhibitors. Research demonstrates that this compound retains potency against several NTRK1 mutations that confer resistance to larotrectinib (a type I inhibitor), including V573M, F589L, and G667C substitutions [5]. Particularly noteworthy is the hypersensitivity of NTRK1(^{V573M}) and NTRK1(^{G667C}) mutants to type II inhibitors, with molecular modeling suggesting that introduction of sulfur-containing moieties in the binding pocket specifically enhances sensitivity to this inhibitor class [5].
Table 2: this compound Activity Against NTRK Resistance Mutations
| NTRK Mutation | Effect on Larotrectinib (Type I) | Response to this compound (Type II) | Structural Basis |
|---|---|---|---|
| V573M | Confers resistance | Retained sensitivity / Hypersensitivity | Sulfur moiety enhances type II binding |
| F589L | Confers resistance | Retained sensitivity | Altered hydrophobic packing favors type II binding |
| G667C | Confers resistance | Retained sensitivity / Hypersensitivity | Cysteine substitution creates favorable interactions |
| G595R | Not specified in results | Likely resistant (common gatekeeper mutation) | Steric hindrance in ATP-binding pocket |
The differential activity against specific resistance mutations highlights the importance of inhibitor binding mode in addressing clinical resistance mechanisms. While type I inhibitors typically target the active DFG-in conformation of kinases, their efficacy can be compromised by mutations that affect ATP-binding pocket geometry or gatekeeper residues. In contrast, type II inhibitors like this compound that stabilize the inactive DFG-out conformation may maintain binding affinity against certain mutations because their interactions extend beyond the ATP-binding site to include the hydrophobic DFG-out pocket [5].
This compound demonstrates potent activity against various MET activation loop mutants, including Y1230C and D1228N, with IC₅₀ values remaining in the low nanomolar range (0.37 nM and 1.3 nM, respectively) [3]. These mutations are clinically relevant in specific cancer types such as papillary renal cell carcinoma and represent important resistance mechanisms to other targeted therapies. The maintained potency against these mutants underscores the strategic advantage of this compound's binding mode, which engages conserved elements in the kinase domain that are less susceptible to mutation-induced resistance.
Table 3: Comprehensive Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ Value (nM) | Cellular Context | Experimental Method |
|---|---|---|---|
| TRKA | 0.85 | Cell-free assay | Kinase activity assay |
| TRKC | 0.85 | Cell-free assay | Kinase activity assay |
| MET (wild-type) | 4.6 | Cell-free assay | Kinase activity assay |
| MET Y1230C | 0.37 | Cell-free assay | Kinase activity assay |
| MET D1228N | 1.3 | Cell-free assay | Kinase activity assay |
| TIE2 | Not specified | HUVECs & EA.hy926 cells | Cellular phosphorylation |
| VEGFR2 | 4.7 | HUVECs | Cellular phosphorylation |
| Cellular MET (HGF-stimulated) | 2.3 | HUVECs | Cellular phosphorylation |
| Cellular TIE2 (ANG1-stimulated) | 1.0-2.6 | HUVECs & EA.hy926 | Cellular phosphorylation |
| Cellular TRKA (NGF-stimulated) | 1.2 | SK-N-SH cells | Cellular phosphorylation |
| Cellular TRKA (constitutive) | 1.4 | KM-12 cells | Cellular phosphorylation |
This compound exhibits remarkable potency across its primary kinase targets, with IC₅₀ values consistently in the low nanomolar range for both enzyme and cellular phosphorylation assays [3]. This balanced potency profile is a key design feature that enables coordinated inhibition of multiple pathways simultaneously, potentially preventing the compensatory signaling that often limits single-target agents. The compound also demonstrates significant selectivity, with >10-fold selectivity for MET versus FMS and KIT, and >50-fold selectivity for MET versus ABL1, FYN, HER1 (EGFR), p38α (MAPK14), PDGFRα, PDGFRβ, RET, and SRC [3].
In cellular proliferation assays, this compound demonstrates potent growth inhibition in cancer cell lines dependent on its primary kinase targets. It effectively inhibits proliferation in MET-amplified EBC-1 and MKN-45 cells, as well as TPM3-TRKA fusion-positive KM-12 cells, with IC₅₀ values in the low nanomolar range [3]. In contrast, it only weakly inhibits proliferation of various other cancer cell lines including M-NFS-60 (IC₅₀, 770 nM), A375, BT-474, HCT-116, PC-3, SK-MEL-28, U87, and A549 cells (IC₅₀s > 1,000 nM) [3]. This differential activity highlights the context-dependent efficacy of this compound and supports its targeted application in cancers driven by its specific kinase targets.
In glioblastoma stem cell (GSC) lines, this compound markedly inhibits cell viability across multiple genetically diverse models, demonstrating its potential in this treatment-resistant cancer type [4]. Complete suppression of HGF-stimulated MET phosphorylation was observed in GSC17 and GSC267 cells following this compound treatment, confirming effective target engagement in these therapeutically challenging cellular models [4].
Phosphorylation Inhibition Assay
Cell Viability/Proliferation Assay
Glioblastoma Xenograft Model Protocol
Pharmacokinetic and Blood-Brain Barrier Penetration Assessment
Figure 2: Comprehensive experimental workflow for this compound characterization. The diagram outlines the multi-stage approach from molecular assays through cellular studies to in vivo models, demonstrating the systematic evaluation of this compound's activity, selectivity, and therapeutic potential.
This compound has entered clinical evaluation with a Phase 1 trial (NCT02228811) designed to assess safety, tolerability, and initial efficacy in cancer patients with solid tumors [3] [2]. Although this trial was terminated (status: Terminated), the preclinical data generated continues to inform understanding of multi-kinase targeting strategies and structure-activity relationships for balanced kinase inhibition. The clinical development plan included co-development of companion diagnostic assays to identify patients most likely to benefit from this compound therapy based on the molecular characteristics of their tumors [2].
The most promising clinical applications suggested by preclinical data include:
While clinical development of this compound appears to have slowed based on available information, its sophisticated multi-target design and compelling preclinical efficacy continue to make it an important compound from a structure-activity relationship perspective, offering valuable insights for future kinase inhibitor development.
This compound represents a strategically advanced multi-kinase inhibitor designed through thoughtful application of structure-activity relationship principles to achieve balanced potency against MET, TIE2, VEGFR2, and TRK kinases. Its type II binding mode provides a distinct mechanism compared to type I inhibitors, enabling efficacy against certain resistance mutations that limit first-generation agents. The compound's favorable pharmacokinetic properties, including blood-brain barrier penetration, further enhance its therapeutic potential for challenging malignancies including glioblastoma and brain metastases.
The future direction of this compound and related compounds lies in several key areas:
The discovery process began with the identification of CREB-regulated transcription coactivator 3 (CRTC3) as a critical and tunable upstream regulator of melanogenesis (the process of melanin production) [1] [2].
The following diagram outlines the key stages of the project, from initial screening to the creation of improved drug candidates.
Experimental workflow for CRTC3 inhibitor discovery and optimization.
1. High-Throughput Screening (HTS) for CRTC3 Inhibitors [1]
2. Medicinal Chemistry & Bioisosteric Replacement [1]
3. In-vitro and Ex-vivo Validation [1]
The table below consolidates the key quantitative findings for the lead compounds.
| Compound | Anti-melanogenesis Efficacy | Cytotoxicity | Key Mechanistic Action | Skin Permeability |
|---|---|---|---|---|
| This compound (ALT) | Dose-dependent inhibition up to 1 µM [1] | Emerged at >1 µM [1] | Inhibits CRTC3; downregulates JNK & AKT [1] | Baseline [1] |
| ALT7a | Superior to ALT in NHM; comparable in mouse cells [1] | Minimal to no cytotoxicity [1] | CRTC3 hyperphosphorylation (via AMPK/ERK) [1] | Enhanced [1] |
| ALT6a | Superior to ALT in NHM; comparable in mouse cells [1] | Minimal cytotoxicity (slightly narrower safety margin than ALT7a) [1] | CRTC3 hyperphosphorylation (via AMPK/ERK) [1] | Enhanced [1] |
| ALT8c | Effective in mouse cells only [1] | Minimal cytotoxicity in mouse cells [1] | Not the primary focus | Not the primary focus |
The proposed mechanism by which ALT7a and ALT6a inhibit melanogenesis is visualized in the following pathway.
Proposed mechanism of action for ALT7a and ALT6a in inhibiting melanogenesis.
This research provides a robust framework for target-based drug discovery in dermatology.
The table below summarizes the key in vivo findings from animal studies, which should be interpreted with the understanding that they may not directly predict human outcomes.
| Parameter | Reported Value/Outcome | Experimental Context |
|---|---|---|
| Dosing Route | Oral (gavage) [1] | Preclinical mouse models |
| Common Dosage | 10 mg/kg and 30 mg/kg [2] | Preclinical mouse models |
| Dosing Frequency | Twice daily [1] | Preclinical mouse models |
| MET Phosphorylation Inhibition | >95% inhibition over 24 hours (30 mg/kg); 73% inhibition at 24 hours (10 mg/kg) [2] | MKN-45 xenograft mouse model |
| Blood-Brain Barrier Penetration | Brain-to-plasma ratio of 0.23 [2] | Systemic dosing in mouse models |
| Key In Vivo Efficacy | Increased survival; inhibited tumor growth, invasion, and angiogenesis; reduced TIE2+ stromal cells [2] [3] | U87 glioma and PyMT mammary tumor mouse models |
Here are the methodologies for key in vivo experiments, as detailed in the search results.
This protocol describes the setup for evaluating Altiratinib's antitumor effects and its impact on key biomarkers [1].
This compound is a multi-targeted kinase inhibitor. The diagram below illustrates its primary targets and the biological processes it affects based on its mechanism of action [3].
This compound's balanced inhibition of MET, TIE2, VEGFR2, and TRK kinases impacts multiple cancer hallmarks [3].
Altiratinib is designed as a balanced, potent inhibitor of multiple kinases involved in tumor cell survival and the tumor microenvironment. The table below summarizes its primary targets and the therapeutic rationale for inhibiting each one [1] [2] [3].
| Target | Reported IC50 Values (nM) | Rationale for Inhibition in Cancer |
|---|---|---|
| MET | 4.6 (cell-free assay) [4] | Blocks key mechanism for cancer invasiveness and metastasis; active against resistance-conferting mutants (e.g., D1228N, Y1230C) [2] [4]. |
| TIE2 | Information missing from sources | Inhibits TIE2-expressing pro-tumoral macrophages (TEMs) in tumor microenvironment; reduces evasive revascularization [1]. |
| VEGFR2 | Information missing from sources | Blocks angiogenesis (formation of new tumor blood vessels) [1] [2]. |
| TRKA | 0.9 (cell-free assay) [4] | Potent inhibitor of TRK kinase family; effective against tumors driven by NTRK gene fusions [3] [4]. |
| TRKB | 4.6 (cell-free assay) [4] | |
| TRKC | 0.8 (cell-free assay) [4] |
This compound's action can be visualized as a coordinated attack on two fronts: the tumor cell itself and the surrounding tumor microenvironment.
The antitumor efficacy of this compound was evaluated in diverse in vivo models, showing significant activity both as a single agent and in combination therapy.
| Cancer Model | Model Type / Cell Line | Treatment Regimen | Key Efficacy Findings |
|---|
| Glioblastoma | GSC11 & GSC17 intracranial xenografts (mouse) [1] | - this compound (10 mg/kg, oral, 2x daily)
For researchers looking to replicate or understand these studies in depth, here are the methodologies for key experiments.
This compound (DCC-2701) represents a strategically designed therapeutic agent that addresses multiple hallmarks of cancer through balanced inhibition of key kinase targets: MET, TIE2, and VEGFR2. This unique multi-kinase inhibition profile enables this compound to simultaneously target both tumor cells and the surrounding tumor microenvironment (TME), providing a comprehensive approach to combat cancer progression, invasion, and therapy resistance. Unlike selective inhibitors that target single pathways, this compound's balanced inhibitory potency against these three critical kinases allows it to address multiple evasive resistance pathways that often develop in response to targeted therapies, particularly in aggressive malignancies such as glioblastoma and various solid tumors.
The therapeutic rationale for this compound's development stems from the recognition that effective cancer treatment requires addressing not only tumor cell-intrinsic mechanisms but also the complex interplay between cancer cells and their microenvironment. The TME consists of various cellular components including endothelial cells, immune cells, fibroblasts, and mesenchymal cells that collectively support tumor growth, facilitate invasion, and promote resistance to therapy. By simultaneously inhibiting MET, TIE2, and VEGFR2 signaling, this compound disrupts critical communication networks between tumor cells and their microenvironment, potentially leading to more durable therapeutic responses compared to approaches targeting single pathways.
Key features that make this compound particularly valuable for TME modulation include its balanced inhibitory potency across its three primary kinase targets, its oral bioavailability, and its significant blood-brain barrier penetration. The latter property makes it especially relevant for treating brain malignancies such as glioblastoma and brain metastases. Additionally, this compound inhibits activation loop oncogenic MET mutants known to drive certain cancers including papillary renal cell carcinoma, further expanding its potential therapeutic applications across multiple cancer types with different molecular drivers [1] [2].
This compound exerts its effects through the balanced inhibition of three critical kinase targets that play complementary roles in tumor progression and microenvironment modulation:
MET inhibition: MET is a transmembrane tyrosine kinase receptor that binds specifically to hepatocyte growth factor (HGF). Under physiological conditions, the HGF/MET signaling pathway mediates essential processes including embryonic development, wound healing, and tissue regeneration. However, when abnormally activated in cancer, MET triggers tumor invasiveness and metastasis through multiple mechanisms. MET activation promotes tumor cell proliferation, invasion, angiogenesis, and confers resistance to apoptosis. In glioblastoma, MET is highly expressed in the setting of resistance to anti-VEGF therapy like bevacizumab, and its engagement by HGF results in receptor dimerization and autophosphorylation, mediating aggressive tumor growth and invasive behavior. This compound durably inhibits both wild-type and mutated forms of MET, blocking this key mechanism of tumor progression [3] [4].
TIE2 inhibition: TIE2 (also known as TEK) is a tyrosine kinase receptor primarily expressed on endothelial cells and a subpopulation of circulating monocytes/macrophages known as TIE2-expressing monocytes (TEMs). TEMs contribute significantly to tumor angiogenesis and have been implicated in resistance to anti-VEGF therapies. In glioblastoma models, TEMs are recruited to the normal tissue/tumor invasive boundary following anti-VEGF treatment and are characterized by high levels of MMP9 expression, facilitating tumor invasion and progression. Through TIE2 inhibition, this compound reduces the infiltration of these pro-angiogenic monocytes into the TME, thereby disrupting a key mechanism of evasive resistance to VEGF-targeted therapies [4].
VEGFR2 inhibition: VEGFR2 (KDR) is the primary mediator of VEGF-driven angiogenesis. Tumor cells secrete VEGF to promote the formation of new blood vessels that supply nutrients and oxygen to support tumor growth. By inhibiting VEGFR2, this compound directly blocks tumor-induced angiogenesis, potentially leading to reduced tumor vascularity and increased hypoxia. However, through its balanced inhibition profile, this compound simultaneously targets compensatory pathways that would typically be upregulated in response to VEGFR2 inhibition alone, resulting in more durable anti-angiogenic effects [1].
Table 1: Key Kinase Targets of this compound and Their Functions in the Tumor Microenvironment
| Kinase Target | Primary Cellular Expression | Key Functions in TME | Consequence of Inhibition |
|---|---|---|---|
| MET | Tumor cells, stromal cells | Promotes invasion, metastasis, stemness, and therapy resistance | Reduced tumor invasiveness, delayed metastasis |
| TIE2 | Endothelial cells, monocytes/macrophages | Supports angiogenesis, TEM recruitment, immune suppression | Decreased angiogenesis, reduced immunosuppressive cell infiltration |
| VEGFR2 | Endothelial cells, some hematopoietic cells | Drives angiogenesis, vascular permeability | Reduced tumor vasculature, increased hypoxia |
The signaling pathways targeted by this compound form an interconnected network that coordinates tumor progression and microenvironment modulation. MET activation triggers multiple downstream signaling cascades including PI3K-Akt, Ras-MAPK, STAT, and Wnt/β-catenin pathways, resulting in pro-proliferation, cell growth, migration, and angiogenesis. Similarly, VEGFR2 and TIE2 activation initiates signaling events that promote endothelial cell survival, proliferation, and vascular organization. The simultaneous inhibition of these pathways creates a synergistic anti-tumor effect that extends beyond simple additive inhibition of individual targets.
Of particular importance is this compound's ability to inhibit three major evasive resistance pathways mediated by HGF (MET ligand), angiopoietins (TIE2 ligands), and VEGF (VEGFR2 ligand). Tumors frequently develop resistance to targeted therapies by upregulating alternative signaling pathways when a primary pathway is blocked. For example, inhibition of VEGF signaling often leads to compensatory upregulation of HGF/MET and angiopoietin/TIE2 signaling, resulting in revascularization and continued tumor growth. By preemptively targeting these parallel pathways, this compound potentially prevents or delays the development of such resistance mechanisms, leading to more sustained therapeutic responses [1] [3].
The following diagram illustrates the key signaling pathways inhibited by this compound within the tumor microenvironment:
This diagram illustrates how this compound simultaneously targets multiple receptors and their downstream pathways that collectively drive tumor progression through effects on various cellular components within the tumor microenvironment.
This compound exerts significant effects on myeloid cell populations within the TME, particularly through its inhibition of TIE2 signaling. TIE2-expressing monocytes/macrophages (TEMs) represent a specialized pro-angiogenic myeloid subset that infiltrates tumors and promotes vascularization independent of VEGF-mediated angiogenesis. In glioblastoma models, TEMs are recruited to the normal tissue/tumor invasive boundary following anti-VEGF therapy, where they express high levels of matrix metalloproteinase-9 (MMP9), facilitating extracellular matrix remodeling and tumor invasion. Treatment with this compound significantly reduces TEM infiltration into tumors, thereby disrupting this important mechanism of resistance to VEGF-targeted therapies.
The effect of this compound on TEMs has been demonstrated in multiple xenograft models. In studies using GSC11 and GSC17 glioblastoma stem cell-derived xenografts, combination therapy with this compound and bevacizumab dramatically reduced TIE2-expressing monocyte infiltration compared to bevacizumab alone. This reduction in pro-angiogenic myeloid cells contributes to the observed decreases in microvessel density and tumor invasiveness. Additionally, by targeting TEMs, this compound potentially mitigates the immunosuppressive characteristics of the TME, as these cells often contribute to creating an immune-evasive niche that limits the effectiveness of T-cell-mediated antitumor immunity [4].
Beyond TEMs, this compound may influence other myeloid populations through its effects on MET and VEGFR2 signaling. Tumor-associated macrophages (TAMs) can be polarized toward either pro-tumorigenic (M2) or anti-tumorigenic (M1) phenotypes, with HGF/MET signaling favoring M2 polarization that supports tumor progression, immune suppression, and tissue remodeling. By inhibiting MET activation, this compound may shift the balance of TAM polarization toward the M1 phenotype, potentially enhancing antitumor immunity. Similarly, VEGFR2 inhibition can reduce the recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs) that normally expand in response to tumor-derived VEGF, further modifying the immune landscape of the TME [5].
The anti-angiogenic effects of this compound result from its combined inhibition of VEGFR2 and TIE2 signaling, two complementary pathways that regulate blood vessel formation and maturation. While VEGFR2 primarily mediates endothelial cell proliferation and initial vessel sprouting, the angiopoietin/TIE2 axis regulates vascular stabilization and maturation. By simultaneously targeting both pathways, this compound achieves more comprehensive inhibition of tumor angiogenesis compared to agents targeting VEGF signaling alone. Preclinical studies have demonstrated that this compound treatment significantly reduces microvessel density in multiple xenograft models, indicating potent anti-angiogenic activity.
Importantly, this compound may promote vascular normalization rather than simply destroying tumor vasculature. The concept of vascular normalization proposes that judicious inhibition of angiogenic signaling can transiently restore the abnormal structure and function of tumor vessels, improving perfusion and drug delivery while reducing hypoxia. The balanced inhibition of VEGF and angiopoietin signaling by this compound may create a window of vascular normalization that could enhance the efficacy of concurrently administered therapies. This potential is particularly relevant for combination with chemotherapy and immunotherapy, both of which benefit from improved tumor blood flow and reduced hypoxia [4].
The effect of this compound on tumor vasculature has been quantitatively assessed in preclinical models through immunohistochemical analysis of endothelial cell markers like CD31. In GSC11 and GSC17 glioblastoma xenograft models, this compound treatment alone or in combination with bevacizumab significantly reduced CD31-positive vessel area compared to control or bevacizumab monotherapy. This demonstrates this compound's potent anti-angiogenic activity and its ability to enhance the effects of VEGF-targeted therapies. The reduction in tumor vascularity contributes to the observed inhibition of tumor growth and may limit metastatic dissemination by reducing the number of accessible vascular channels for tumor cell intravasation [4].
This compound significantly impacts tumor invasion through its inhibition of MET signaling, which plays a central role in promoting cancer cell motility, extracellular matrix (ECM) degradation, and metastatic dissemination. HGF/MET activation stimulates tumor cells to produce various matrix metalloproteinases (MMPs) that degrade ECM components, creating paths for invasion into surrounding tissues. Additionally, MET signaling enhances tumor cell scattering and motility, enabling directional migration toward blood vessels and lymphatic channels. By potently inhibiting MET activation, this compound disrupts these pro-invasive programs, reducing tumor cell infiltration into surrounding normal tissues.
In glioblastoma models, this compound treatment markedly reduced mesenchymal marker expression and tumor invasiveness. Glioblastoma is characterized by its highly invasive nature, with tumor cells infiltrating deep into surrounding brain tissue, making complete surgical resection impossible and contributing to inevitable recurrence. In xenograft models, combination therapy with this compound and bevacizumab dramatically reduced the expression of mesenchymal markers such as YKL-40 and FOXM1 compared to bevacizumab alone. This reduction in mesenchymal markers indicates that this compound can suppress the epithelial-mesenchymal transition (EMT) program that confers invasive and stem-like properties to tumor cells, potentially reducing their capacity to infiltrate normal tissue and initiate new tumor foci [4].
The effect of this compound on invasion extends beyond direct effects on tumor cells to include modulation of the ECM itself. Through its effects on stromal cells like cancer-associated fibroblasts (CAFs) and TEMs, which produce and remodel ECM components, this compound may alter the physical properties of the TME to make it less permissive for invasion. CAFs are known to deposit and crosslink ECM fibers that create tracks for tumor cell migration and generate physical barriers to drug penetration. While direct evidence of this compound's effects on CAFs is limited in the available literature, its inhibition of MET signaling could potentially affect HGF-driven CAF activation, indirectly modifying ECM structure and composition [5].
This compound has demonstrated impressive efficacy in preclinical glioblastoma models, both as a monotherapy and in combination with the anti-VEGF antibody bevacizumab. In vitro studies using patient-derived glioblastoma stem cell (GSC) lines showed that this compound completely suppressed HGF-stimulated MET phosphorylation at concentrations as low as 0.1 μM, indicating potent target engagement. Furthermore, this compound markedly inhibited cell viability across a genetically diverse panel of GSC lines, with effects observed at nanomolar concentrations, demonstrating its broad activity against different molecular subtypes of glioblastoma.
In vivo studies using orthotopic xenograft models established from GSC lines revealed that the combination of this compound with bevacizumab dramatically reduced tumor volume compared to bevacizumab alone. This combination approach also significantly prolonged survival in the GSC17 xenograft model compared to bevacizumab monotherapy. These findings are particularly significant given that bevacizumab resistance frequently develops in glioblastoma patients, leading to renewed tumor progression and limited survival benefits. The ability of this compound to enhance bevacizumab efficacy and overcome resistance highlights its potential as a combination therapy for this aggressive malignancy.
Beyond its effects on tumor growth, this compound treatment in glioblastoma models resulted in comprehensive TME modulation, including reduced microvessel density, decreased TIE2-expressing monocyte infiltration, and suppression of mesenchymal marker expression. These multidimensional effects underscore this compound's ability to simultaneously target multiple aspects of glioblastoma pathobiology, addressing both tumor cell-intrinsic survival mechanisms and microenvironment-mediated support networks. The significant blood-brain barrier penetration of this compound further enhances its suitability for treating brain malignancies, ensuring adequate drug exposure to intracranial tumors [4].
Table 2: Summary of this compound Efficacy in Preclinical Glioblastoma Models
| Model System | Experimental Groups | Key Findings | Molecular/Cellular Changes |
|---|---|---|---|
| In vitro GSC lines | This compound (0.001-5 μM) | Complete suppression of HGF-stimulated MET phosphorylation at ≥0.1 μM; Reduced cell viability in multiple GSC lines | Decreased pMET signaling; Dose-dependent reduction in viable cells |
| GSC11 xenograft | Control vs Bevacizumab vs Bevacizumab + this compound vs this compound | Combination most effective in reducing tumor volume | Reduced microvessel density; Decreased TEM infiltration; Suppressed mesenchymal markers |
| GSC17 xenograft | Control vs Bevacizumab vs Bevacizumab + this compound vs this compound | Combination significantly prolonged survival vs bevacizumab alone | Reduced tumor invasiveness; Decreased mesenchymal transition |
While glioblastoma models have been extensively studied, this compound has also demonstrated broad-spectrum activity against various other solid tumors in preclinical studies. According to Deciphera Pharmaceuticals, this compound showed impressive activity in preclinical models of melanoma, ovarian, colorectal, gastric, and breast cancers. This broad activity profile reflects the widespread relevance of MET, TIE2, and VEGFR2 signaling across multiple cancer types, particularly in those with aggressive phenotypes and propensity for metastasis.
In non-small cell lung cancer (NSCLC), MET alterations represent important oncogenic drivers, with MET exon 14 (METex14) skipping mutations occurring in approximately 3-4% of NSCLC cases. These mutations lead to juxtamembrane domain deletion, resulting in reduced receptor degradation and sustained MET signaling. Patients with METex14-positive NSCLC typically have poor prognosis and respond poorly to conventional chemotherapy. While highly selective MET inhibitors like capmatinib, tepotinib, and savolitinib have been developed for this population, this compound's balanced inhibition profile may provide additional benefits by simultaneously targeting microenvironmental resistance mechanisms that could limit the efficacy of selective MET inhibitors.
The rationale for this compound in various solid tumors extends beyond specific genetic alterations to include its potential to address common mechanisms of therapy resistance. For example, in colorectal cancer liver metastasis (CRLM), the TME plays a crucial role in promoting therapy resistance and disease progression. The dynamic interactions between tumors and their evolving TME critically drive progression from primary colorectal cancer to liver metastases. While direct evidence of this compound activity in CRLM models is not available in the provided literature, its targeting of key TME components including endothelial cells, TEMs, and signaling pathways involved in invasion and angiogenesis suggests potential applicability to this challenging clinical context [6].
The investigation of this compound's effects on the TME employs a range of in vitro methodologies designed to dissect its mechanisms of action at cellular and molecular levels:
Phosphorylation Assays: To evaluate target engagement and inhibition of kinase signaling, Western blot analysis is performed to detect phosphorylation status of MET, TIE2, VEGFR2, and their downstream effectors. Typically, cells are treated with different concentrations of this compound for several hours (e.g., 6 hours), then stimulated with relevant ligands (e.g., 40 ng/mL HGF for MET phosphorylation) for brief periods (e.g., 10 minutes). Cell lysates are prepared using ice-cold lysis buffer containing protease and phosphatase inhibitors, followed by protein quantification using bicinchoninic acid (BCA) assay. Proteins are separated by SDS-PAGE, transferred to membranes, and probed with phospho-specific antibodies against target kinases [4].
Cell Viability Assays: The effects of this compound on tumor cell survival are assessed using metabolic activity assays such as CellTiter-Glo, which measures ATP levels as an indicator of viable cells. Cells are plated in 96-well plates at densities of 5,000 cells per well and treated with this compound across a concentration range (e.g., 0.001-5 μM) for 72 hours. Following treatment, CellTiter-Glo reagent is added, and luminescence is measured. Results are typically generated from at least three independent experiments to ensure reproducibility [4].
Invasion and Migration Assays: To evaluate this compound's effects on tumor cell invasiveness, Boyden chamber assays or similar migration systems are employed. These assays measure the ability of cells to invade through extracellular matrix components like Matrigel in response to chemoattractants. Cells are pretreated with this compound or vehicle control, then seeded into the upper chamber, with chemoattractants placed in the lower chamber. After incubation (typically 24-48 hours), cells that have invaded through the membrane are fixed, stained, and quantified [4].
The following diagram illustrates a generalized workflow for in vitro assessment of this compound's effects on tumor and microenvironment models:
This workflow diagram outlines the key methodological approaches for evaluating this compound's effects in vitro, from initial cell culture and treatment to various functional and molecular assessments.
In vivo models are essential for evaluating this compound's effects on the TME in a physiologically relevant context that preserves cell-cell interactions, spatial organization, and systemic influences:
Orthotopic Xenograft Models: For glioblastoma studies, patient-derived glioblastoma stem cells (e.g., GSC11, GSC17) are implanted intracranially into immunocompromised mice (e.g., nude mice) to establish tumors in their native microenvironment. This approach maintains relevant brain-tumor interactions and blood-brain barrier dynamics that influence drug distribution and activity. Typically, 4-6 week-old female nude mice are used, with tumor cell implantation coordinates targeted to specific brain regions. Treatments usually begin several days post-implantation (e.g., 4 days) to allow for initial tumor establishment [4].
Drug Administration Protocols: this compound is typically administered orally at doses of 10 mg/kg twice daily, while bevacizumab is given intraperitoneally at 10 mg/kg twice weekly in combination studies. Control animals receive vehicle solutions (e.g., 0.4% HPMC for oral gavage, phosphate-buffered saline for IP injections). Treatment duration varies depending on the experimental endpoints, ranging from several weeks for tumor volume assessment to longer periods for survival studies [4].
Tissue Analysis Methods: At experimental endpoints, tumors are collected and processed for various analyses. Immunohistochemistry and immunofluorescence are used to assess microvessel density (CD31 staining), TEM infiltration (TIE2 and monocyte marker co-staining), proliferation (Ki-67), and apoptosis (TUNEL or cleaved caspase-3). Protein expression of mesenchymal markers (YKL-40, FOXM1) and signaling molecules is evaluated by Western blot. Tumor invasiveness is assessed by tracking tumor cell infiltration into surrounding normal brain tissue using histological analysis [4].
Advanced spatial analysis techniques are increasingly being applied to characterize this compound's effects on the TME with single-cell resolution and spatial context. Spatial transcriptomics enables mapping of gene expression patterns within tissue sections while preserving geographical architecture, allowing researchers to identify how this compound treatment alters cellular neighborhoods and interaction networks within tumors. Multiplexed imaging technologies like CODEX, Imaging Mass Cytometry, and MIBI-TOF allow simultaneous quantification of dozens of proteins in tissue sections, enabling detailed characterization of immune cell populations, stromal components, and their spatial relationships following this compound treatment. These advanced methodologies provide unprecedented insights into how this compound remodels the TME at cellular and molecular levels [7] [5].
The development of this compound represents an innovative approach to cancer therapy that simultaneously targets multiple kinases involved in tumor progression and TME-mediated resistance. Based on the current evidence, several promising research directions emerge for further investigation:
Combination with Immunotherapy: Given this compound's ability to modulate the immune TME through effects on TEMs and potentially other myeloid populations, combination with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1, anti-CTLA-4 antibodies) represents a compelling strategy. Preclinical studies should evaluate whether this compound can convert "cold" immune-excluded tumors into "hot" inflamed tumors that are more responsive to immunotherapy, particularly in cancers with limited response to current immunotherapies.
Biomarker Development: Identification of predictive biomarkers for patient selection is crucial for clinical development. Potential biomarkers include MET amplification or mutation status, TIE2 expression in circulating monocytes, tumor MET expression levels, and circulating HGF levels. Additionally, spatial analysis of patient tumor samples could identify TME features predictive of response, such as specific immune cell spatial distributions or vascular phenotypes [7].
Expansion to Additional Indications: While early clinical development has focused on solid tumors generally, specific cancer types with known MET dependence or particular TME characteristics may show enhanced sensitivity to this compound. These include papillary renal cell carcinoma (with MET activation loop mutations), hepatocellular carcinoma (with HGF/MET-driven pathogenesis), and other malignancies with prominent angiogenic and invasive phenotypes.
From a clinical development perspective, this compound's balanced inhibition of MET, TIE2, and VEGFR2 addresses a critical challenge in cancer therapy—the development of evasive resistance when single pathways are targeted. The Phase 1 clinical trial initiated by Deciphera Pharmaceuticals will provide important initial data on safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with solid tumors. Particularly valuable will be biomarker analyses from this trial that may identify patient subsets most likely to benefit from this compound treatment [2].
The clinical implications of successful this compound development are substantial, particularly for malignancies like glioblastoma where current therapies offer limited survival benefits and resistance frequently develops. The ability of this compound to overcome bevacizumab resistance in preclinical models suggests it could meaningfully extend the duration of disease control in glioblastoma patients. Furthermore, its activity against MET activation loop mutants positions this compound as a potential targeted therapy for specific molecular subsets across different cancer types, contributing to the growing arsenal of precision medicine approaches in oncology.
Glioblastoma (GBM) remains the most aggressive and lethal primary brain tumor in adults, characterized by remarkable cellular heterogeneity, extensive invasive capacity, and resistance to conventional therapies. The median survival of glioblastoma patients is a dismal 12-15 months despite multimodal treatment approaches involving maximal safe surgical resection, radiotherapy, and temozolomedide chemotherapy [1] [2]. A significant factor in therapeutic resistance and tumor recurrence is the presence of glioblastoma stem cells (GSCs), a subpopulation with self-renewal capacity, enhanced DNA repair mechanisms, and ability to drive tumor initiation and progression [3] [4]. GSCs contribute to therapeutic resistance through multiple mechanisms, including increased expression of drug efflux transporters, activation of alternative signaling pathways, and adaptation to hypoxic microenvironments [4].
This compound (developed by Deciphera Pharmaceuticals) represents a novel therapeutic approach targeting multiple key pathways implicated in GBM pathogenesis and therapeutic resistance. This small molecule kinase inhibitor exhibits balanced inhibitory activity against three critical kinase families: MET (hepatocyte growth factor receptor), TIE2 (angiopoietin receptor), and VEGFR2 (vascular endothelial growth factor receptor 2) [1] [5]. The rationale for simultaneous inhibition of these targets stems from their complementary roles in GBM progression: MET drives tumor cell invasion and growth, VEGFR2 mediates angiogenesis, and TIE2-expressing monocytes/macrophages (TEMs) contribute to evasive resistance following anti-VEGF therapy [1] [6]. This multi-targeted approach is particularly relevant in addressing bevacizumab resistance, where tumors upregulate MET expression and recruit TIE2-expressing myeloid cells as alternative pro-invasive and pro-angiogenic mechanisms [1] [6].
Table 1: Molecular Targets of this compound in Glioblastoma
| Target | Biological Function in GBM | Role in Therapeutic Resistance |
|---|---|---|
| MET | Mediates tumor growth, invasion, and metastasis; expressed in GSCs | Upregulated in bevacizumab resistance; enhances invasive phenotype |
| TIE2 | Expressed on pro-angiogenic monocytes/macrophages; promotes tumor vasculature | Contributes to evasive revascularization after anti-VEGF therapy |
| VEGFR2 | Primary mediator of VEGF-induced angiogenesis; regulates vascular permeability | Direct target of bevacizumab; alternative pathways emerge after inhibition |
| TRK | Tropomyosin receptor kinases; implicated in cell survival and differentiation | Potential role in survival of GSCs under therapeutic stress |
Cell Line Sources: The protocol utilizes patient-derived glioblastoma stem cell lines established from recurrent GBM specimens. Examples include GSC11, GSC17, GSC267, and others, which have been previously characterized and maintained in accordance with institutional review board guidelines [1]. These cell lines are typically generated under Pathology Cores of comprehensive cancer centers (e.g., MD Anderson Cancer Center Brain SPORE).
Culture Conditions: Maintain GSCs in suspension culture using serum-free neural stem cell medium consisting of Dulbecco's Modified Eagle Medium/F12 (DMEM/F12) supplemented with B27 supplement (2%), epidermal growth factor (EGF; 20 ng/mL), and basic fibroblast growth factor (bFGF; 20 ng/mL) [1]. Culture cells at 37°C in a humidified 5% CO₂ atmosphere. For sphere formation assays, plate cells at low density (1,000-2,000 cells/mL) in ultralow attachment plates to encourage neurosphere formation.
Passaging and Expansion: Passage spheres every 7-10 days or when spheres reach approximately 150-200 μm in diameter. Dissociate spheres using TrypLE Express or accutase for 5-10 minutes at 37°C. Centrifuge dissociated cells at 300 × g for 5 minutes and reseed at appropriate density in fresh complete medium. Regularly validate GSC markers (CD44, CD133, Nestin) through immunocytochemistry or flow cytometry to maintain stem cell properties [3].
This protocol evaluates this compound's ability to inhibit MET activation by measuring phosphorylation levels after hepatocyte growth factor (HGF) stimulation.
Materials:
Procedure:
This protocol measures the effect of this compound on GSC viability using metabolic activity as a surrogate.
Materials:
Procedure:
This protocol describes the establishment of orthotopic GSC xenografts in immunocompromised mice to evaluate this compound efficacy in vivo.
Materials:
Procedure:
Perfusion and Tissue Harvest:
Immunohistochemical Analysis:
Tumor Volume Measurement:
Table 2: Summary of this compound Effects on Glioblastoma Stem Cells In Vitro
| Assay Type | Cell Lines Tested | Key Parameters | Results |
|---|---|---|---|
| MET Phosphorylation Inhibition | GSC17, GSC267 | This compound concentration, HGF stimulation | Complete suppression of HGF-stimulated MET phosphorylation at ≥0.5 μM [1] |
| Cell Viability | 14 different GSC lines | IC₅₀ values after 72h treatment | Marked inhibition across multiple lines; variation in sensitivity between different GSCs [1] |
| Mechanistic Studies | GSC11, GSC17, GSC267 | Downstream signaling pathways | Inhibition of MET, TIE2, and VEGFR2 phosphorylation; reduced downstream AKT and ERK activation |
The following diagram illustrates the signaling pathways targeted by this compound and their roles in glioblastoma pathogenesis:
Table 3: Summary of this compound Efficacy in Glioblastoma Xenograft Models
| Evaluation Parameter | Bevacizumab Alone | This compound Alone | Combination Therapy |
|---|---|---|---|
| Tumor Volume | Transient reduction followed by regrowth | Moderate reduction | Dramatic and sustained reduction (>70% vs bevacizumab alone) [1] |
| Invasiveness | Increased invasive phenotype at recurrence | Reduced invasion | Significant suppression of invasive fronts [1] |
| Microvessel Density | Initial reduction then revascularization | Moderate reduction | Profound and sustained reduction [1] |
| TIE2+ Monocyte Infiltration | Increased recruitment at tumor boundary | Reduced infiltration | Near-complete abrogation of TEM recruitment [1] |
| Mesenchymal Marker Expression | Elevated levels | Moderate reduction | Dramatic reduction of YKL-40, p75NTR [1] |
| Survival Benefit (GSC17 model) | Moderate extension | Significant extension | Highly significant prolongation vs all other groups [1] |
The following workflow diagram outlines the complete experimental design for evaluating this compound in glioblastoma stem cell models:
The comprehensive data generated through these application notes and protocols demonstrate that this compound represents a promising therapeutic approach for glioblastoma through its balanced inhibition of MET, TIE2, and VEGFR2. The multi-targeted mechanism addresses key resistance pathways that emerge following conventional antiangiogenic therapy, particularly the invasive adaptation and myeloid cell recruitment observed with bevacizumab treatment [1] [6]. The consistent efficacy across genetically diverse GSC models underscores the potential of this approach in addressing tumor heterogeneity, a major challenge in GBM therapeutics.
From a translational perspective, the combination of this compound with bevacizumab demonstrates superior efficacy compared to either agent alone, suggesting this regimen may represent a viable strategy for overcoming or delaying bevacizumab resistance in clinical settings [1] [5]. The significant survival benefit observed in preclinical models, coupled with reduction in key resistance mechanisms (invasion, mesenchymal transition, myeloid cell recruitment), provides a strong rationale for clinical investigation of this combination in glioblastoma patients.
These application notes provide researchers with comprehensive protocols for evaluating this compound in relevant glioblastoma stem cell models, facilitating further mechanistic studies and preclinical validation of this promising therapeutic approach. The standardized methodologies ensure reproducibility across laboratories and enable direct comparison with alternative therapeutic strategies in the ongoing pursuit of effective treatments for this devastating disease.
Background and Rationale The standard treatment for glioblastoma, which includes bevacizumab (an anti-VEGF antibody), often leads to therapy resistance. Tumors frequently respond by upregulating alternative pathways, including the proto-oncogene MET and recruiting TIE2-expressing monocytes/macrophages (TEMs), which promote tumor invasion and evasive revascularization [1] [2].
Altiratinib is a novel small-molecule inhibitor with balanced potency against MET, TIE2, and VEGFR2 [3]. This unique profile allows a single agent to inhibit multiple key resistance mechanisms:
Preclinical in vivo studies demonstrate that the combination of this compound and bevacizumab significantly reduces tumor volume and invasiveness, suppresses mesenchymal marker expression, and prolongs survival compared to bevacizumab alone in GBM mouse models [1] [4].
Key Signaling Pathway and Drug Action The following diagram illustrates the core mechanism of bevacizumab resistance and how this compound counteracts it.
The following section details the methodologies used in key preclinical studies to evaluate the efficacy of this compound alone and in combination with bevacizumab.
1.1 Objective To determine the effect of this compound on HGF-stimulated MET phosphorylation and cell viability in human glioblastoma stem cell (GSC) lines.
1.2 Materials
1.3 Methods
A. Inhibition of MET Phosphorylation
B. Cell Viability Assay
2.1 Objective To evaluate the antitumor and anti-invasiveness effects of this compound and bevacizumab combination therapy in an orthotopic mouse model of GBM.
2.2 Materials
2.3 Methods
The workflow for the in vivo study is summarized below.
The tables below summarize quantitative findings from the cited studies.
Table 1: In Vitro Effects of this compound on Glioblastoma Stem Cells (GSCs)
| GSC Line | Effect on HGF-stimulated MET Phosphorylation | Effect on Cell Viability (this compound treatment) |
|---|---|---|
| GSC17 | Completely suppressed [1] | Markedly inhibited [1] |
| GSC267 | Completely suppressed [1] | Markedly inhibited [1] |
| Multiple other GSC lines | Not Tested | Marked inhibition of cell viability in a panel of 14 GSC lines [1] |
Table 2: In Vivo Efficacy in GBM Xenograft Mouse Models
| Evaluation Parameter | Bevacizumab Alone | This compound Alone | Combination Therapy |
|---|---|---|---|
| Tumor Volume | - | Reduced vs. control | Dramatically reduced vs. bevacizumab alone [1] [4] |
| Tumor Invasiveness | Increased/Unaffected | Reduced | Dramatically reduced vs. all other groups [1] [4] |
| Microvessel Density (CD31) | Reduced | Reduced | Significantly inhibited vs. bevacizumab alone [1] |
| TEM Infiltration | Increased/Unaffected | Suppressed | Significantly suppressed vs. bevacizumab alone [1] |
| Mesenchymal Markers (N-cadherin, Vimentin) | Increased/Unaffected | Suppressed | Dramatically suppressed [1] [4] |
| Animal Survival (GSC17 model) | - | - | Significantly prolonged vs. bevacizumab alone [1] |
| Model Aspect | Specific Details |
|---|---|
| Compound | This compound (DCC-2701) |
| Primary Targets | MET, TIE2, VEGFR2, TRK kinases [1] [2] [3] |
| Cell Lines Used | • Human glioblastoma stem cells (GSC11, GSC17) [1] • KM-12 human colorectal cancer cells (TPM3-NTRK1 fusion) [3] • NIH3T3 mouse fibroblasts (ETV6-NTRK3 fusion) [3] | | Animal Model | Female nude mice (4-6 weeks old) [1] | | Dosing & Administration | • Route: Oral gavage [1] [3] • Dose: 10, 15, or 30 mg/kg [1] [3] • Frequency: Twice daily [1] | | Treatment Schedule | • Start: 4 days post-intracranial implantation [1] • Duration: Varies by study design | | Key Findings | • Inhibits tumor growth & increases survival [1] • Reduces microvessel density & TIE2+ monocyte infiltration [1] • Overcomes resistance to anti-VEGF therapy (bevacizumab) [1] • Effective against NTRK fusion-driven cancers [3] |
Here is a breakdown of the core experimental procedures as described in the literature.
The following diagram illustrates how this compound targets multiple pathways in the tumor microenvironment, which underpins the experimental workflow.
Diagram Title: this compound's Multi-Target Mechanism in the Tumor Microenvironment
I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further clarification on any of the methodologies, please feel free to ask.
This compound (DCC-2701) is an orally active, highly potent multi-kinase inhibitor designed to address key mechanisms of tumor growth and drug resistance [1]. Its primary targets and IC50 values are summarized in the tables below.
Table 1: Primary Kinase Targets of this compound [1] [2]
| Target Kinase | IC₅₀ (nM) |
|---|---|
| MET | 2.7 |
| TIE2 (TEK) | 8.0 |
| VEGFR2 (KDR) | 9.2 |
| FLT3 | 9.3 |
| TrkA (NTRK1) | 0.85 |
| TrkB (NTRK2) | 4.6 |
| TrkC (NTRK3) | 0.83 |
Table 2: Activity against MET Oncogenic Mutants [1] [2]
| MET Isoform | IC₅₀ (nM) |
|---|---|
| MET (Wild-type) | 2.7 |
| MET Y1230D | 0.37 |
| MET Y1230C | 1.2 |
| MET Y1230H | 1.5 |
| MET M1250T | 6.0 |
| MET D1228N | 1.3 |
| MET D1228H | 3.6 |
This compound exerts its effects through balanced inhibition of key kinases in both tumor cells and the tumor microenvironment [3]. The following diagram illustrates its multi-targeted mechanism of action.
Diagram 1: Multi-targeted mechanism of this compound action.
This protocol measures the direct inhibition of MET kinase activity by this compound in a cell-free system [1].
Key Reagents & Equipment
Procedure
This protocol assesses this compound's ability to inhibit HGF-stimulated MET phosphorylation in cultured cells [4] [1] [2].
Key Reagents & Cell Lines
Procedure
Altiratinib (DCC-2701) is an investigational small molecule kinase inhibitor that simultaneously targets MET, TIE2, and VEGFR2 with balanced, nanomolar potency [1] [2]. This unique profile enables this compound to inhibit multiple hallmark cancer processes, including tumor growth, invasion, angiogenesis, and microenvironment-mediated drug resistance [2]. Particularly relevant is its ability to reduce TIE2-expressing monocytes/macrophages (TEMs) - a pro-angiogenic myeloid subpopulation implicated in resistance to anti-VEGF therapies [3].
This compound was rationally designed to induce type II inactive conformations by binding into the switch control pocket of MET, TIE2, and VEGFR2 kinases [2]. This balanced inhibition simultaneously addresses three major evasive resistance pathways (HGF, ANG, and VEGF) in the tumor microenvironment.
Table 1: Biochemical Inhibitory Profile of this compound (IC₅₀ Values)
| Target | IC₅₀ (nM) | Cellular Context | Cellular IC₅₀ (nM) |
|---|---|---|---|
| MET (c-Met) | 4.6 | HGF-stimulated MET phosphorylation (HUVECs) | 2.3 |
| TIE2 (TEK) | 0.8 | ANG1-stimulated TIE2 phosphorylation (HUVECs) | 1.0 |
| VEGFR2 (KDR) | 9.6 | VEGF-stimulated VEGFR2 phosphorylation (HUVECs) | 4.7 |
| TRKA | 0.9 | NGF-stimulated TRKA phosphorylation (SK-N-SH cells) | 1.2 |
The following diagram illustrates this compound's multi-target mechanism in the tumor microenvironment:
Diagram: this compound simultaneously targets multiple cell types in the tumor microenvironment through balanced inhibition of MET, TIE2, and VEGFR2.
In preclinical glioblastoma models, this compound demonstrated significant efficacy in reducing TEM infiltration and overcoming resistance to bevacizumab (anti-VEGF antibody) [3].
Table 2: In Vivo Efficacy of this compound in Glioblastoma Stem Cell (GSC) Xenograft Models
| Treatment | Tumor Volume | Invasiveness | Microvessel Density | TEM Infiltration | Survival |
|---|---|---|---|---|---|
| Control | Baseline | Baseline | Baseline | Baseline | Baseline |
| Bevacizumab alone | Reduced initially, then resistance developed | Increased | Reduced initially, then revascularization | Increased | Limited improvement |
| This compound + Bevacizumab | Dramatically reduced | Significantly inhibited | Significantly reduced | Significantly reduced | Significantly prolonged |
Source: [3]
Purpose: To evaluate this compound potency in inhibiting ANG1-stimulated TIE2 phosphorylation in endothelial cells [1].
Materials:
Procedure:
Expected Results: this compound inhibits ANG1-stimulated TIE2 phosphorylation with IC₅₀ of approximately 1.0 nM in HUVECs [1].
Purpose: To assess this compound effects on tumor growth, angiogenesis, and TEM infiltration in orthotopic glioblastoma models [3].
Materials:
Dosing Regimen:
Endpoint Analyses:
Expected Results: this compound combined with bevacizumab should significantly reduce TEM infiltration, microvessel density, and tumor volume while prolonging survival compared to bevacizumab alone [3].
TIE2-expressing monocytes/macrophages (TEMs) represent a distinct myeloid subpopulation that promotes tumor angiogenesis and mediates resistance to anti-VEGF therapies [3] [4]. TEMs contribute to the refractoriness of glioblastoma to bevacizumab treatment and are recruited to the tumor-normal tissue boundary, characterized by high MMP9 expression [3]. In ovarian cancer, TEMs play a role in tumor progression and metastasis, though their specific functions vary across cancer types [4].
Physical Properties:
Solubility & Storage:
This compound represents a novel therapeutic approach that simultaneously targets multiple resistance mechanisms in the tumor microenvironment. Its balanced inhibition of MET, TIE2, and VEGFR2, combined with significant blood-brain barrier penetration, makes it particularly promising for treating glioblastoma and other solid tumors. The provided protocols enable researchers to rigorously evaluate this compound's effects on TEM reduction and therapeutic efficacy in relevant preclinical models.
This compound is a novel, balanced small-molecule kinase inhibitor with potent activity against multiple receptor tyrosine kinases, most notably MET, TIE2, and VEGFR2. This unique multi-targeted inhibition profile enables this compound to simultaneously address several key pathways driving tumor progression, including tumor cell proliferation, angiogenesis, and metastatic invasion. The therapeutic significance of this compound is particularly evident in the context of treatment-resistant cancers, where it has demonstrated the ability to overcome resistance mechanisms that develop in response to antiangiogenic therapies like bevacizumab [1].
The development of this compound represents a strategic approach to cancer therapy that acknowledges the complexity of signaling networks in malignant cells. Unlike selective inhibitors that target single pathways, this compound's balanced inhibition of multiple kinases addresses the compensatory mechanisms that tumors frequently activate when individual pathways are blocked. This is especially relevant in glioblastoma, where this compound combined with bevacizumab significantly reduced tumor volume, invasiveness, and angiogenesis while decreasing TIE2-expressing monocyte infiltration in xenograft models [1]. Beyond oncology, recent evidence suggests this compound may have applications in infectious diseases, demonstrating inhibitory activity against Toxoplasma gondii bradyzoites, the persistent form of the parasite that causes chronic toxoplasmosis [2].
Table 1: Key Characteristics of this compound
| Characteristic | Description | Therapeutic Significance |
|---|---|---|
| Primary Targets | MET, TIE2, VEGFR2 | Simultaneously inhibits tumor growth, angiogenesis, and invasion |
| Therapeutic Context | Oncology, antiangiogenic therapy resistance | Addresses compensatory pathways activated in resistant tumors |
| Administration | Oral bioavailability (used in xenograft studies) | Facilitates chronic dosing in preclinical models |
| Notable Combinations | Bevacizumab in glioblastoma models | Overcomes bevacizumab resistance mechanisms |
| Additional Applications | Anti-parasitic activity against Toxoplasma gondii | Potential repurposing beyond oncology |
This compound exerts its antitumor effects through coordinated inhibition of three critical kinase families:
MET inhibition: The hepatocyte growth factor (HGF) receptor MET is a transmembrane tyrosine kinase receptor overexpressed, amplified, or mutated in various cancers, including glioblastoma. MET activation promotes tumor cell invasion, proliferation, and antiapoptotic effects through downstream signaling pathways including RAS/MAPK, PI3K/AKT, and PLCγ. In glioblastoma, MET expression is associated with the mesenchymal subtype and serves as a functional marker of glioblastoma stem cells, contributing to its aggressive phenotype and therapeutic resistance [1]. MET inhibition is particularly important in the context of anti-VEGF therapy resistance, as vascular pruning induced by VEGF inhibition creates a hypoxic environment that triggers MET expression, enhancing tumor invasiveness [1].
TIE2 inhibition: TIE2-expressing monocytes/macrophages (TEMs) represent a subpopulation of circulating myeloid cells that contribute significantly to tumor angiogenesis. These cells are recruited to the tumor microenvironment, especially at the invasive boundary between normal and tumor tissue, where they promote angiogenesis through matrix metalloproteinase expression and other pro-angiogenic factors. TEM infiltration has been identified as a key mechanism of resistance to anti-VEGF therapies like bevacizumab, making TIE2 inhibition a strategically important component of this compound's activity [1].
VEGFR2 inhibition: As the primary mediator of VEGF-driven angiogenesis, VEGFR2 inhibition directly targets the formation of new tumor vasculature. By blocking VEGFR2 signaling, this compound suppresses the proliferation and survival of endothelial cells, ultimately reducing tumor microvessel density and limiting the tumor's access to oxygen and nutrients [1].
The therapeutic rationale for combining these inhibition profiles lies in their interconnected roles in tumor progression and therapy resistance. When VEGF signaling is blocked, tumors frequently activate alternative pathways, including MET signaling and TEM recruitment, to maintain their blood supply and invasive capacity. This compound's balanced inhibition of these complementary pathways addresses this adaptive resistance mechanism, providing a more comprehensive antitumor strategy [1].
The following diagram illustrates the key signaling pathways targeted by this compound and their cellular functions in cancer progression:
Figure 1: this compound Signaling Pathway Inhibition - This diagram illustrates the key molecular targets of this compound (MET, TIE2, VEGFR2) and their downstream signaling pathways that drive oncogenic processes.
Cell viability assays are fundamental for evaluating this compound's effects on cancer cells, providing critical information about treatment efficacy and potential therapeutic windows. These assays measure the proportion of healthy cells in a population after drug exposure, reflecting the physiological state of cells under experimental conditions [3]. The metabolic activity of cells serves as a reliable indicator of viability, as active metabolism is characteristic of living cells that can reduce various substrates to generate detectable signals [4]. For this compound testing, several well-established viability assays have been employed, each with distinct advantages and considerations:
CellTiter-Glo Luminescent Assay: This ATP-based viability assay was specifically used in this compound studies on glioblastoma stem cell lines [1]. The assay measures cellular ATP levels using a proprietary reagent that generates a luminescent signal proportional to the amount of ATP present. Since ATP concentration declines rapidly when cells die due to ATPase activity, this method effectively quantifies metabolically active cells. The protocol involves adding a single reagent directly to cells cultured in serum-supplemented medium, followed by incubation and luminescence recording. This homogeneous format requires no washing, medium removal, or multiple pipetting steps, making it suitable for high-throughput screening of this compound across concentration ranges [1] [5].
MTT Tetrazolium Reduction Assay: The MTT assay represents a colorimetric approach to viability assessment based on the reduction of yellow MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells [4]. This assay requires several steps including MTT solution preparation in PBS (5 mg/mL), incubation with cells for 3 hours at 37°C, dissolution of formed crystals using isopropanol-based solvent, and absorbance measurement at 570-590 nm. Critical considerations for this compound testing include the use of serum-free media during incubation to prevent background interference and proper solubilization of formazan crystals for accurate absorbance readings [4].
XTT and WST-1 Assays: These tetrazolium-based assays offer improved solubility compared to MTT, generating water-soluble formazan products that eliminate the need for a solubilization step [5]. The XTT assay demonstrates superior sensitivity and range compared to MTT, though it can still experience interference from medium components, serum albumin, and fatty acids. Similarly, WST-1 is reduced by complex cellular mechanisms at the cell surface, dependent on NAD(P)H generation through glycolysis in viable cells [6].
Table 2: Comparison of Cell Viability Assays for this compound Testing
| Assay Type | Principle | Detection Method | Key Advantages | Reported Use in this compound Studies |
|---|---|---|---|---|
| CellTiter-Glo | ATP quantification | Luminescence | High sensitivity, simple protocol, compatible with serum-containing media | Yes (glioblastoma stem cells) [1] |
| MTT | Mitochondrial reductase activity | Colorimetric (570 nm) | Well-established, inexpensive, requires basic equipment | Applicable but not specifically reported |
| XTT | Tetrazolium reduction | Colorimetric (450 nm) | Water-soluble product, no solubilization step | Not specifically reported with this compound |
| WST-1 | Cell surface reductase activity | Colorimetric (450 nm) | Water-soluble product, rapid detection | Not specifically reported with this compound |
| Resazurin | Mitochondrial enzyme reduction | Fluorescence (Ex560/Em590) | Non-toxic, allows continued cell culture | Not specifically reported with this compound |
The CellTiter-Glo assay provides a robust method for quantifying this compound's effects on cell viability through ATP measurement. Below is a detailed protocol adapted from studies investigating this compound in glioblastoma stem cells [1]:
Cell Plating and this compound Treatment:
Luminescence Measurement:
Data Analysis:
This protocol successfully demonstrated this compound's inhibition of cell viability across multiple glioblastoma stem cell lines, with varying sensitivity observed between different lines [1].
Cell proliferation assays measure the increase in cell number over time and are vital for understanding this compound's effects on tumor growth kinetics. Unlike viability assays that provide a snapshot of metabolic health at a single time point, proliferation assays track the cumulative expansion of cell populations, offering insights into this compound's cytostatic versus cytotoxic effects [7]. DNA synthesis-based methods are among the most specific approaches for quantifying cell proliferation:
BrdU Incorporation Assay: This method detects 5-bromo-2'-deoxyuridine (BrdU) incorporation into newly synthesized DNA during the S-phase of the cell cycle. The protocol involves pulsing cells with BrdU for a specific duration (typically 2-24 hours), followed by fixation, denaturation of DNA to expose incorporated BrdU, and immunodetection using anti-BrdU antibodies conjugated to enzymes or fluorophores. The amount of BrdU incorporation correlates directly with proliferative activity and can be quantified colorimetrically or fluorescently. This assay can be combined with this compound treatment to determine effects on DNA synthesis rates [5].
EdU Click Chemistry Assay: The 5-ethynyl-2'-deoxyuridine (EdU) assay offers a modern alternative to BrdU that doesn't require DNA denaturation. EdU contains an alkyne group that reacts with azide-modified fluorescent dyes via copper-catalyzed click chemistry. This method is faster than BrdU (approximately 30 minutes versus several hours) and preserves cellular morphology and antigenicity better, allowing easier multiplexing with other markers. The BaseClick EdU system provides multiple fluorescent probe options with excitation peaks at 488, 555, 594, and 647 nm, enabling flexible experimental design for assessing this compound's anti-proliferative effects [5].
Cell cycle analysis provides mechanistic insights into how this compound inhibits proliferation by identifying specific phase arrest. For this compound and related kinase inhibitors, G0/G1 arrest has been observed through inhibition of cyclin D1 [8]. The protocol for cell cycle analysis includes:
This approach can demonstrate this compound's effect on cell cycle progression and potentially identify biomarkers of response, such as reduced cyclin D1 expression [8].
The following diagram outlines a complete experimental workflow for evaluating this compound effects on cell viability and proliferation:
Figure 2: Experimental Workflow for this compound Testing - This diagram outlines the comprehensive process for evaluating this compound's effects on cells, from initial preparation through data analysis.
Appropriate cell line selection is critical for meaningful evaluation of this compound activity. Based on established protocols, the following considerations should guide experimental design:
MET-Expressing Cell Lines: this compound demonstrates greatest efficacy against cell lines with high MET expression. In preclinical studies, glioblastoma stem cells (GSC11, GSC17, GSC267) were used to evaluate this compound [1]. For other cancer types, gastric cancer line MKN45 and hepatocellular carcinoma line MHCC97H represent MET-amplified models that respond well to MET-targeted therapies [8]. Prior to this compound testing, characterize MET expression in candidate cell lines by Western blot to ensure relevance.
Culture Conditions for Stem Cells: Glioblastoma stem cells require specialized culture conditions including DMEM/F12 medium supplemented with B27 (2%), epidermal growth factor (EGF, 20 ng/mL), and basic fibroblast growth factor (FGF, 20 ng/mL) [1]. These cells are typically maintained in suspension as neurospheres and may require accutase rather than trypsin for dissociation to preserve surface markers and stemness properties.
Plating Density Optimization: Cell density significantly impacts proliferation rates and drug sensitivity. For viability assays, plate cells at 5,000 cells per well in 96-well format to achieve 70-80% confluence at the end of the treatment period [1]. Conduct preliminary experiments to determine optimal seeding density for specific cell lines and assay durations.
Proper compound handling is essential for reproducible this compound testing:
Dose-response analysis forms the foundation for interpreting this compound efficacy:
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) provides a standardized metric for comparing this compound potency across cell lines. Following luminescence or absorbance measurement, normalize data to vehicle controls (100% viability) and blank controls (0% viability). Fit normalized values to a four-parameter logistic curve using software such as GraphPad Prism to determine IC₅₀ values. In glioblastoma stem cells, this compound exhibited varying IC₅₀ values across different lines, reflecting heterogeneous dependence on MET signaling [1].
Therapeutic Index Assessment: Compare this compound IC₅₀ values between cancer cells and normal cell types to estimate therapeutic window. For example, compare responses in glioblastoma stem cells versus normal human astrocytes when available.
Proliferation Rate Calculation: For proliferation assays, calculate population doubling time during this compound treatment using the formula: Doubling time = (T - T₀) × ln(2) / ln(N - N₀), where T is time in culture, and N is cell number at time T. Compare doubling times between treated and control cells to quantify this compound's cytostatic effects.
Optimal assay performance requires attention to several technical factors:
Assay Interference: this compound's yellowish color can potentially cause absorbance interference in colorimetric assays like MTT at high concentrations. Include appropriate compound controls (this compound in medium without cells) to correct for this interference. Luminescence-based assays (CellTiter-Glo) generally experience less compound interference.
Serum Effects: Serum components can affect this compound solubility and bioactivity. Maintain consistent serum concentrations across experiments, typically 2-10% FBS. For starvation experiments, reduce serum to 0.5% or use defined serum-free conditions.
Cell Line Drift: Glioblastoma stem cells may undergo phenotypic changes with extended culture, potentially altering MET expression and this compound sensitivity. Regularly authenticate cell lines and monitor MET expression by Western blot every 10-15 passages.
Apoptosis Detection: Combine viability assays with apoptosis detection methods (caspase-3/7 activation, Annexin V staining) to distinguish cytostatic from cytotoxic effects. This compound may primarily induce cell cycle arrest rather than apoptosis in some cellular contexts.
Table 3: Troubleshooting Guide for this compound Viability and Proliferation Assays
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor dose-response | Insoluble compound at high concentrations | Use fresh dilutions, sonicate if necessary, ensure DMSO ≤0.1% |
| High variability between replicates | Inconsistent cell plating | Thoroughly resuspend cells before plating, use electronic counter for accuracy |
| Excessive background in MTT | Serum interference in assay | Use serum-free media during MTT incubation, filter sterilize MTT solution |
| Inconsistent results across experiments | Cell passage effects | Use consistent passage range (e.g., 5-25), monitor MET expression regularly |
| No signal in CellTiter-Glo | Inadequate cell numbers or ATP depletion | Increase cell plating density, ensure reagent is at room temperature |
The application notes and protocols detailed herein provide a standardized framework for evaluating this compound's effects on cell viability and proliferation. Through appropriate assay selection, careful experimental execution, and rigorous data analysis, researchers can reliably quantify this compound activity across diverse cellular models. The integration of viability, proliferation, and mechanistic assessments offers comprehensive insights into this compound's cellular effects, supporting its continued investigation as a promising multi-kinase inhibitor for challenging malignancies, particularly those characterized by MET dysregulation and antiangiogenic therapy resistance.
This compound is a potent multi-kinase inhibitor originally developed to target MET, VEGFR2, and TRK family kinases, with IC₅₀ values in the low nanomolar range (0.3-6 nM across various MET mutants and TRK isoforms) [1]. Its initial investigation focused on anti-cancer applications, particularly for glioblastoma and other solid tumors, where it demonstrated significant blood-brain barrier penetration [2]. However, during preliminary screening for alternative applications, this compound was unexpectedly found to exhibit dose-dependent inhibitory effects on CRTC3 activity and subsequent melanogenesis, making it a candidate for treating UV-induced hyperpigmentary disorders [3]. Despite this promising activity, cytotoxicity emerged at concentrations above 1 μM, limiting its direct therapeutic application for dermatological conditions and creating the need for structural optimization through bioisosteric replacement strategies to enhance its safety profile while maintaining or improving efficacy [3].
The bioisosteric approach to drug optimization involves replacing atoms or functional groups with others that have similar physicochemical properties while potentially improving drug characteristics such as potency, selectivity, metabolic stability, and reduced toxicity [3]. This strategy has been successfully applied to various kinase inhibitors, as demonstrated by the development of pyridine bioisosteres of cabozantinib that maintained c-Met inhibition while improving anti-proliferative activity against hepatocellular carcinoma [4]. For this compound, the primary goal was to maintain the CRTC3 inhibitory activity essential for modulating melanogenesis while eliminating the cytotoxicity associated with the original compound, particularly for topical application in treating hyperpigmentation disorders [3].
Table 1: Key Targets and IC₅₀ Values of Original this compound
| Target | IC₅₀ Value | Cellular Context |
|---|---|---|
| TRKA | 0.9 nM | Cell-free assay [1] |
| TRKC | 0.8 nM | Cell-free assay [1] |
| MET (Y1230C mutant) | 0.37 nM | Cell-free assay [1] |
| MET (D1228N mutant) | 1.3 nM | Cell-free assay [1] |
| MET phosphorylation | 2.3 nM | HGF-stimulated HUVECs [1] |
| TIE2 phosphorylation | 1.0-2.6 nM | ANG1-stimulated HUVECs and EA.hy926 cells [1] |
| VEGFR2 phosphorylation | 4.7 nM | VEGF-stimulated HUVECs [1] |
The bioisosteric replacement strategy for this compound focused on modifying the core structure through systematic ring system alterations, specifically targeting the bicyclic components of the original molecule [3]. Researchers created three distinct series of analogues by incorporating different ring systems: 6 (indazole), 7 (benzoxazole), and 8 (benzothiazole) [3]. From each bicyclic group, representative analogues were selected based on preliminary assessments of their cytotoxicity and potency profiles, resulting in the creation of multiple novel compounds. The primary structural modifications involved bioisosteric replacement of key heterocyclic rings while preserving the core pharmacophoric elements necessary for maintaining CRTC3 inhibitory activity. This approach parallels successful bioisosteric strategies employed for other kinase inhibitors, such as the development of pyridine analogues of cabozantinib that maintained potent c-Met inhibition while improving therapeutic properties [4].
The selection criteria for candidate compounds required that analogues demonstrate no more than 10% cytotoxicity at concentrations ten times higher than their effective concentration, along with maintaining concentration-dependent melanin-inhibiting effects in both Mel-Ab mouse melanocytes and B16F10 mouse melanoma cells [3]. Through this rigorous screening process, three leading candidates emerged: ALT6a (indazole-based), ALT7a (benzoxazole-based), and ALT8c (benzothiazole-based), each showing comparable or improved melanogenesis inhibition compared to original this compound without associated cytotoxicity [3]. Interestingly, while ALT8c effectively reduced melanin content in mouse-derived cells, it failed to inhibit melanogenesis in normal human melanocytes, positioning ALT7a and ALT6a as the most promising candidates for further development [3].
Table 2: Comparison of Original this compound and Bioisostere Properties
| Compound | Core Structure | CRTC3 Inhibition | Cytotoxicity | Skin Permeability | Therapeutic Window |
|---|---|---|---|---|---|
| This compound (original) | Original bicyclic system | Potent at ≤1 μM | Significant at >1 μM | Baseline | Narrow |
| ALT6a | Indazole-based | Comparable to original | Minimal at 10 μM | Enhanced | Wider than original |
| ALT7a | Benzoxazole-based | Superior to original | None at 10 μM | Enhanced | Widest |
| ALT8c | Benzothiophene-based | Effective in mouse cells only | Minimal at 10 μM | Not reported | Limited to mouse models |
The structural optimizations achieved through bioisosteric replacement conferred several advantageous properties to the lead analogues. Specifically, ALT6a and ALT7a demonstrated superior efficacy and wider safety margins compared to original this compound, although ALT6a's safety margin was slightly narrower than that of ALT7a in normal human melanocytes [3]. Both lead compounds also exhibited enhanced skin permeability in parallel artificial membrane permeability assays (PAMPA), a critical characteristic for topical formulations [3]. This improvement in skin barrier penetration was attributed to strategic modifications in the chemical structure that optimized lipophilicity and molecular size while maintaining the necessary physicochemical properties for effective CRTC3 targeting [3].
Protocol 1: High-Throughput Screening for CRTC3 Inhibitors
Protocol 2: Cytotoxicity Profiling
Protocol 3: Melanin Content Measurement
Protocol 4: Cellular Tyrosinase Activity Assay
Protocol 5: Gene Expression Analysis by RT-qPCR
Protocol 6: Protein Expression and Phosphorylation Analysis
Protocol 7: CREB Transcriptional Activity Assay
Protocol 8: Skin Parallel Artificial Membrane Permeability Assay (PAMPA)
Protocol 9: Human Skin Explant Culture
The bioisosteric optimization strategy successfully yielded two lead compounds—ALT6a and ALT7a—that demonstrated significantly improved therapeutic profiles compared to original this compound [3]. In normal human melanocytes, both analogues exhibited superior melanin reduction efficacy while eliminating the cytotoxicity associated with the parent compound [3]. Specifically, ALT7a consistently showed no cytotoxicity at 10 μM concentration across all tested cell types, while ALT6a displayed only minimal cytotoxicity at this concentration, representing a substantial improvement over the original this compound, which showed significant cytotoxicity above 1 μM [3]. This enhanced safety profile was particularly evident in normal human melanocytes, which exhibited higher sensitivity to cytotoxicity than mouse-derived cell lines, underscoring the importance of evaluating compounds in human-relevant systems.
Mechanistic studies revealed that both ALT6a and ALT7a effectively suppressed forskolin-stimulated transcriptional activity of CREB, which was attributed to phosphorylation-dependent intracellular localization of CRTC3 [3]. Interestingly, while original this compound downregulated JNK and AKT activity, the bioisostere analogues did not affect these pathways, potentially explaining their improved cytotoxicity profiles [3]. Kinase profiling suggested that AMPK and ERK are responsible for CRTC3 hyperphosphorylation mediated by this compound and its analogues [3]. Both lead compounds significantly attenuated the 72-hour forskolin-stimulated upregulation of mRNA and protein levels of key melanogenesis genes (MITF, tyrosinase, TYRP1, and DCT), while short-term treatment (up to 8 hours) selectively inhibited mRNA and protein expression of MITF but not the downstream melanogenic enzymes [3], indicating that MITF repression is the primary mechanism rather than direct enzyme inhibition.
Table 3: Summary of Key Experimental Findings for Lead Bioisosteres
| Parameter | ALT6a | ALT7a | Original this compound |
|---|---|---|---|
| Melanin Reduction in NHM | Superior to original | Superior to original | Baseline |
| Cytotoxicity at 10 μM | Minimal in NHM | None in NHM | Significant above 1 μM |
| Cellular Tyrosinase Inhibition | Significant reduction | Significant reduction | Significant reduction |
| MITF mRNA Suppression | Potent inhibition | Potent inhibition | Potent inhibition |
| CREB Transcriptional Inhibition | Effective | Effective | Effective |
| Skin Permeability (PAMPA) | Enhanced | Enhanced | Baseline |
| In Vivo Efficacy | Potent reduction | Potent reduction | Moderate reduction |
The successful application of bioisosteric replacement to this compound demonstrates the power of this strategy for drug repositioning and optimization [3]. By selectively modifying specific structural elements while preserving the core pharmacophore necessary for CRTC3 targeting, researchers achieved a dissociation of efficacy from toxicity, creating compounds with favorable therapeutic indices for dermatological applications [3]. The significantly improved skin permeability of ALT6a and ALT7a further enhances their potential as topical agents, as evidenced by their superior performance in both mouse tail and human skin explant models compared to original this compound [3]. In these models, the analogues more potently reduced epidermal melanin and tyrosinase protein levels than the parent compound, particularly at lower doses, likely due to their enhanced skin barrier penetration [3].
The CRTC3-targeting approach represents a paradigm shift in hyperpigmentation treatment, moving beyond traditional tyrosinase inhibition to modulate the upstream regulation of melanogenesis [3]. Unlike conventional approaches that directly target melanocytes or tyrosinase activity, CRTC3 inhibition allows for homeostatic modulation of melanin synthesis without inducing melanocyte death or producing irreversible depigmentation [3]. This mechanism-based strategy offers potential advantages for treating various hyperpigmentary disorders, particularly those associated with UV exposure and photo-aging, where CRTC3 activation plays a central role [3]. Furthermore, the demonstrated efficacy in human skin explants suggests strong translational potential for these bioisostere analogues as topical therapeutics for common hyperpigmentary conditions.
The following diagram illustrates the key signaling pathway through which ALT6a and ALT7a exert their anti-melanogenic effects, based on the mechanistic findings from the research:
This pathway visualization illustrates the mechanistic basis for the anti-melanogenic activity of this compound analogues. The diagram shows how UV stimulation or forskolin treatment leads to cAMP elevation and PKA activation, resulting in CRTC3 phosphorylation and subsequent nuclear translocation [3]. Once in the nucleus, CRTC3 facilitates CREB-mediated transcription of MITF, the master regulator of melanogenesis, which in turn upregulates key melanogenic enzymes including tyrosinase, TYRP1, and DCT, ultimately driving melanin synthesis [3]. The inhibitory actions of ALT6a and ALT7a occur at the level of CRTC3 phosphorylation and nuclear translocation, effectively blocking this signaling cascade upstream of MITF expression [3].
The following diagram outlines the comprehensive experimental workflow used in the development and evaluation of this compound bioisosteres:
This experimental workflow delineates the systematic approach employed in optimizing this compound bioisosteres, beginning with rational design based on ring system replacements and proceeding through synthesis, comprehensive screening, and mechanistic evaluation [3]. The process incorporates multiple validation stages, including in vitro cytotoxicity and efficacy profiling, mechanism of action studies, and assessment of skin permeability—a critical factor for topical therapeutics [3]. The workflow culminates in ex vivo human skin explant models and in vivo validation using KRT14-SCF epidermal humanized mice, providing robust preclinical evidence for therapeutic potential [3]. This methodical progression from design to validation represents a standardized protocol for developing kinase inhibitor analogues with improved therapeutic properties.
The successful development of ALT6a and ALT7a through bioisosteric replacement demonstrates the potential for repurposing kinase inhibitors for dermatological applications [3]. These compounds represent promising candidates for topical formulations targeting hyperpigmentation disorders including melasma, post-inflammatory hyperpigmentation, and UV-induced skin darkening [3]. The CRTC3-targeting mechanism offers a novel approach to melanogenesis regulation that differs fundamentally from conventional tyrosinase inhibitors, potentially overcoming limitations associated with existing treatments such as inadequate efficacy, toxicity concerns, or irreversible depigmentation [3]. For optimal topical application, formulations should prioritize enhanced skin penetration while maintaining compound stability, with recommended testing in appropriate gel or cream bases at concentrations ranging from 0.1-1% w/w.
Beyond dermatology, the bioisosteric optimization approach has significant implications for oncology drug development, particularly in improving the therapeutic index of multi-kinase inhibitors [4]. The demonstrated ability to dissociate efficacy from toxicity through structural modification suggests potential applications for other kinase inhibitors where dose-limiting toxicity restricts clinical utility [3] [4]. Additionally, the retained activity against key signaling pathways while reducing off-target effects suggests that bioisosteric replacement could be valuable for developing targeted therapies with improved safety profiles for cancers dependent on MET, TRK, or related kinases [4] [5]. The pyridine and indazole bioisosteres described in these protocols may serve as starting points for developing inhibitors with enhanced selectivity for specific kinase targets relevant to both dermatological and oncological conditions.
The bioisosteric replacement strategies applied to this compound have successfully yielded novel analogues with improved efficacy, reduced cytotoxicity, and enhanced skin permeability compared to the parent compound [3]. The lead candidates ALT6a and ALT7a demonstrate potent inhibition of UV-induced and forskolin-stimulated melanogenesis through targeted disruption of the CRTC3-CREB-MITF signaling axis without direct melanocyte toxicity [3]. These compounds represent promising candidates for further development as topical therapeutics for hyperpigmentary disorders and serve as proof-of-concept for the application of bioisosteric replacement in kinase inhibitor optimization.
Future research directions should include:
The protocols and application notes presented here provide a systematic framework for applying bioisosteric replacement strategies to optimize kinase inhibitors for improved therapeutic potential across multiple disease contexts.
Altiratinib is a small-molecule tyrosine kinase inhibitor that was originally developed to target multiple growth factor receptors, including c-Met, VEGFR2, and TrkA. Recent drug repurposing efforts have explored its potential for topical applications in dermatology, specifically for treating UV-induced skin hyperpigmentary disorders. Through high-throughput screening, this compound was identified as having dose-dependent inhibitory action on CRTC3 activity and melanogenesis, positioning it as a promising candidate for topical therapeutic development. However, its cytotoxicity at higher concentrations and suboptimal skin penetration characteristics necessitated structural optimization to enhance its suitability for topical administration [1].
The Parallel Artificial Membrane Permeability Assay (PAMPA) has emerged as a valuable in vitro screening tool for evaluating the passive permeability of drug candidates across biological membranes. While initially developed for predicting gastrointestinal absorption and blood-brain barrier penetration, PAMPA has been adapted for skin permeability assessment, providing a high-throughput, reproducible, and cost-effective alternative to cellular models and animal studies. The assay utilizes artificial membranes constructed from lipid mixtures that mimic the barrier properties of biological membranes, enabling researchers to rank compounds based on their intrinsic permeability characteristics during early drug development stages [2]. For topical formulations intended to treat cutaneous disorders, adequate skin permeability is essential for therapeutic efficacy, making PAMPA an indispensable tool for optimizing the physicochemical properties of drug candidates like this compound and its analogues [1].
The application of PAMPA for skin permeability assessment offers significant advantages over traditional permeability models. Unlike cell-based assays such as Caco-2 or MDCK models, PAMPA exclusively measures passive transcellular diffusion without interference from active transport processes, which is the primary permeation mechanism for most topical drugs. The assay's artificial membrane system provides a robust, high-throughput platform that minimizes variability associated with biological systems while maintaining strong correlation with in vivo permeability data. Furthermore, PAMPA requires relatively small compound quantities (enabling screening during early development phases), is amenable to automation, and generates highly reproducible results across different laboratories and operators [2] [3].
For this compound and its structural analogues, the skin PAMPA assay served as a critical optimization tool during the medicinal chemistry campaign to improve their topical delivery characteristics. By systematically modifying the bicyclic ring systems of this compound (specifically the indazole, benzoxazole, and benzothiazole components), researchers could rapidly assess how these structural changes influenced membrane permeability, enabling the selection of lead candidates with enhanced skin penetration capabilities for further development [1].
The PAMPA assay quantifies permeability through the measurement of effective permeability (Pₑ), which is calculated from the rate of compound transfer across the artificial membrane. The assay employs a two-chamber system (donor and acceptor compartments) separated by a microporous filter plate impregnated with a specialized lipid mixture. During a defined incubation period under controlled conditions, test compounds diffuse from the donor compartment through the lipid-infused membrane into the acceptor compartment. The Pₑ value (expressed in 10⁻⁶ cm/s) is derived from the compound's appearance kinetics in the acceptor compartment, providing a standardized metric for comparing permeability across different compounds and experimental batches [2] [4].
Table 1: Key Advantages of PAMPA for Skin Permeability Screening
| Advantage | Description | Impact on Drug Development |
|---|---|---|
| High Throughput | Capable of screening hundreds of compounds simultaneously in 96-well format | Accelerates lead optimization cycle times |
| Cost Effectiveness | Minimal reagent requirements and no need for cell culture facilities | Reduces early-stage development costs |
| Reproducibility | Artificial membrane system minimizes biological variability | Enhances data reliability and decision confidence |
| Automation Compatibility | Entire assay workflow amenable to robotic automation | Increases screening efficiency and reduces labor |
| Quantitative Output | Generates precise Pₑ values for rank-ordering compounds | Enables structure-permeability relationship analysis |
The effective permeability (Pₑ) is calculated using the following equation derived from Fick's law of diffusion:
Where:
Most commercially available PAMPA systems include automated software for calculating Pₑ values from raw concentration measurements, significantly streamlining data analysis [2] [4].
Compounds are typically categorized based on their permeability values using established classification schemes:
For topical applications targeting epidermal melanocytes, compounds should ideally demonstrate moderate to high permeability to ensure adequate delivery to the target site while maintaining favorable safety profiles [1].
The skin PAMPA assessment of this compound and its systematically engineered analogues revealed significant differences in permeability based on structural modifications. Compared to the parent this compound compound, the optimized analogues ALT6a and ALT7a demonstrated substantially enhanced skin permeability while maintaining or improving biological activity. These improvements were attributed to strategic bioisosteric replacements of the bicyclic ring systems that optimized the compounds' physicochemical properties for transdermal delivery without compromising their target engagement [1].
Table 2: Skin Permeability and Cytotoxicity Profile of this compound and Selected Analogues
| Compound | Core Structural Features | Relative Skin Permeability* | Cytotoxicity in NHM (10 µM) | Anti-melanogenic Efficacy |
|---|---|---|---|---|
| This compound (Parent) | Original indazole-based core | 1.0 × (Reference) | Significant cytotoxicity observed | Effective but narrow safety window |
| ALT6a | Modified indazole derivative | >1.5 × this compound | Minimal cytotoxicity | Superior to this compound in NHM |
| ALT7a | Benzoxazole-based analogue | >1.5 × this compound | No cytotoxicity | Most potent in NHM and mouse models |
| ALT8c | Benzothiazole-based analogue | Enhanced (exact fold not specified) | No cytotoxicity in mouse cells; ineffective in NHM | Effective in mouse cells only |
*Relative permeability values based on quantitative comparison reported in [1]
The enhanced permeability of ALT6a and ALT7a translated to improved efficacy in subsequent ex vivo studies using human skin explants and in vivo mouse models. When applied topically to UVB-irradiated human skin cultures, both analogues demonstrated significantly greater reduction in epidermal melanin deposition and melanogenesis-related gene expression compared to the parent this compound compound, particularly at lower concentrations. This enhanced performance at reduced doses highlights the therapeutic advantage achieved through the permeability-focused optimization approach [1].
A critical aspect of the this compound analogue development was the simultaneous improvement in safety margins while enhancing skin permeability. Whereas the parent this compound compound exhibited significant cytotoxicity in normal human melanocytes (NHM) at 10 µM concentration, the optimized analogues ALT6a and ALT7a demonstrated minimal or no cytotoxicity at equivalent concentrations. This improved safety profile, combined with their enhanced permeability, resulted in a substantially widened therapeutic index – a crucial consideration for topical therapeutics intended for chronic use in hyperpigmentation disorders [1].
The mechanism behind this improved safety profile appears linked to differential effects on key signaling pathways. While this compound downregulated JNK and AKT activity – potentially contributing to its cytotoxic effects – the ALT7a and ALT6a analogues did not significantly affect these pathways, suggesting a more selective mechanism of action focused primarily on the intended CRTC3-mediated melanogenesis pathway without engaging additional cytotoxic mechanisms [1].
The successful optimization of this compound through structure-based design and PAMPA screening demonstrates a robust framework for developing topical therapeutics with enhanced skin permeability. The correlation between improved PAMPA permeability and enhanced efficacy in more complex human skin models validates the utility of this high-throughput assay for predicting in vivo performance. This approach effectively bridges the gap between early-stage compound screening and clinical translation, potentially accelerating the development of topical treatments for various dermatological conditions [1].
For hyperpigmentation disorders specifically, the CRTC3-targeting mechanism of this compound and its analogues represents a paradigm shift from conventional tyrosinase inhibitors. By targeting an upstream regulator of melanogenesis rather than directly inhibiting melanin-producing enzymes, these compounds offer the potential for more physiological modulation of pigmentation without completely blocking melanocyte function. This approach aligns with contemporary therapeutic strategies that aim for homeostatic regulation rather than complete pathway inhibition, potentially resulting in fewer adverse effects and more natural-looking outcomes [1].
The medicinal chemistry campaign that yielded the improved this compound analogues provides valuable insights into the structural features that influence skin permeability. The systematic modification of the bicyclic ring systems (indazole, benzoxazole, and benzothiazole) while preserving the compound's core pharmacophore enabled researchers to fine-tune physicochemical properties such as lipophilicity, hydrogen bonding capacity, and molecular volume without compromising target engagement. The superior performance of the benzoxazole-based ALT7a analogue particularly highlights the importance of balanced polarity and molecular geometry in optimizing transdermal delivery [1].
These findings contribute to the growing body of knowledge on structure-permeability relationships for topical therapeutics, providing design principles that can be applied to other drug development programs targeting cutaneous disorders. The demonstrated success of this bioisosteric replacement strategy offers a template for optimizing the topical delivery of other small-molecule therapeutics where adequate skin penetration represents a development challenge.
High variability between replicates: This often results from uneven membrane formation. Ensure consistent lipid application technique and environmental conditions (temperature, humidity) during membrane preparation. Visual inspection of each well before assay initiation is recommended to identify and exclude wells with imperfect membranes.
Poor correlation with reference compounds: Inaccurate preparation of stock solutions or reference standards frequently causes this issue. Regularly calibrate reference compounds (e.g., progesterone and caffeine) to ensure consistent assay performance across different experimental batches. Verify pH stability of buffer systems throughout the incubation period.
Inadequate sink conditions: For highly lipophilic compounds like this compound analogues, consider incorporating surfactants (e.g., 0.1-0.5% BSA) in the acceptor compartment or using commercial brain sink buffers to maintain concentration gradients and prevent back-diffusion.
Non-linear permeability kinetics: Extend sampling time points to establish the linear range for novel compounds. For slow-permeating compounds, consider extending incubation periods up to 16 hours while accounting for potential evaporation effects by using sealing films or humidity chambers.
The standard skin PAMPA protocol can be modified to address specific research questions or compound characteristics:
pH optimization: For compounds with ionizable groups, adjust donor and acceptor pH to mimic specific physiological environments. The use of pH gradients can provide insights into ionization effects on permeability.
Membrane composition: Customize lipid mixtures to better represent specific membrane environments. Incorporating ceramides, cholesterol, or fatty acids in specific ratios can create more physiologically relevant models for skin permeability prediction.
Real-time monitoring: Implement the real-time PAMPA (RT-PAMPA) approach using fluorescent artificial receptors (FARs) in the acceptor compartment for kinetic analysis of permeability, enabling more detailed mechanistic studies of permeation processes [2].
The application of PAMPA for assessing skin permeability of this compound and its structural analogues has proven invaluable in the development of optimized topical therapeutics for hyperpigmentation disorders. The assay's high-throughput capability enabled rapid screening of multiple structural variants, facilitating the identification of ALT6a and ALT7a as lead candidates with enhanced skin permeability and improved safety profiles. The strong correlation between PAMPA results and subsequent efficacy in human skin models underscores the predictive value of this assay in topical formulation development.
The successful optimization campaign demonstrates how integrating medicinal chemistry with robust permeability screening can address development challenges associated with topical drug delivery. The resulting this compound analogues represent promising candidates for safe and effective treatment of UV-induced hyperpigmentation, with potential applications in other dermatological conditions involving melanogenesis dysregulation. Future work should focus on further clinical development of these optimized compounds and exploration of their efficacy in broader dermatological indications.
What is the major challenge with using Altiratinib in pigmentation research? The primary challenge is its narrow therapeutic window. While effective at inhibiting melanogenesis at lower concentrations (e.g., up to 1 µM), this compound shows significant cytotoxicity in normal human melanocytes (NHM) at higher concentrations [1].
Are there safer alternatives to this compound for inhibiting the CRTC3-mediated melanogenesis pathway? Yes, recent medicinal chemistry efforts have produced safer analogues. ALT7a and ALT6a are two leading analogues designed to have superior efficacy and a wider safety margin than the original this compound. They show minimal to no cytotoxicity at concentrations that effectively reduce melanin content [1].
What is the recommended maximum concentration of this compound for use in Normal Human Melanocytes (NHM)? To avoid cytotoxicity, it is recommended to not exceed a concentration of 1 µM in NHM. Researchers should conduct their own dose-response curves to confirm this threshold for their specific cell lines and conditions [1].
If I observe cytotoxicity, what key signaling pathways should I investigate? Cytotoxicity from this compound has been linked to the downregulation of JNK and AKT signaling pathways. In contrast, the safer analogues ALT7a and ALT6a do not significantly affect these pathways, which may contribute to their improved safety profile [1].
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| High cell death in Normal Human Melanocytes (NHM) | Concentration exceeds the cytotoxic threshold (e.g., >1 µM) [1] | Titrate the compound. Begin with a low dose (0.1-0.5 µM) and perform a dose-response curve to find the optimal sub-cytotoxic concentration for your experiment. |
| Cytotoxicity when using original this compound | Off-target effects on JNK and AKT signaling pathways [1] | Switch to a safer analogue like ALT7a or ALT6a. These were specifically designed to avoid these off-target effects. |
| Inconsistent cytotoxicity between cell types | Higher sensitivity of NHM compared to mouse melanocyte cell lines (e.g., Mel-Ab) [1] | Do not assume results from mouse cell lines directly translate to human cells. Always validate key findings, especially cytotoxicity, in NHM. |
| Inefficient melanogenesis inhibition at safe doses | The sub-cytotoxic dose of this compound is not potent enough for the desired effect [1] | Use ALT7a or ALT6a, which provide potent inhibition of melanogenesis at concentrations that are non-cytotoxic in NHM. |
This protocol helps establish the therapeutic window of this compound or its analogues in your melanocyte system.
This protocol investigates the molecular mechanisms behind the compound's effects.
The table below summarizes key experimental data to guide your research.
| Compound | Effective Anti-Melanogenesis Concentration (Range) | Cytotoxic Concentration in NHM | Key Mechanism of Action | Notes |
|---|---|---|---|---|
| This compound (ALT) | Up to 1 µM [1] | Emerges at >1 µM [1] | Inhibits CRTC3 nuclear translocation; suppresses MITF & pigmentation genes [2] [1] | Narrow therapeutic window; downregulates JNK/AKT [1] |
| Analogue ALT7a | Effective at low doses [1] | No/Minimal cytotoxicity at 10x effective dose [1] | Inhibits CRTC3 nuclear translocation; suppresses MITF & pigmentation genes [1] | Top candidate: Wider safety margin; does not affect JNK/AKT; enhanced skin permeability [1] |
| Analogue ALT6a | Effective at low doses [1] | Minimal cytotoxicity (slightly narrower margin than ALT7a) [1] | Inhibits CRTC3 nuclear translocation; suppresses MITF & pigmentation genes [1] | Second-tier candidate; good efficacy and safety [1] |
Diagram 1: Mechanism of Action and Experimental Workflow. This compound and its analogues act by promoting CRTC3 hyperphosphorylation, preventing its nuclear translocation. This inhibits the MITF-mediated transcription of key melanogenesis genes. The experimental workflow outlines key steps for evaluating efficacy and safety.
Altiratinib is designed with significant blood-brain barrier (BBB) penetration, a crucial property for targeting central nervous system (CNS) tumors [1] [2]. The quantitative profile of this compound is summarized in the table below.
Table 1: Key Quantitative Data for this compound
| Parameter | Value / Information | Significance / Context |
|---|---|---|
| Brain:Plasma Ratio (Mouse) | 0.23 [3] | Demonstrates substantial brain penetration after systemic dosing. |
| Key IC50 Values (Cell-free assays) | MET: 2.7-4.6 nM [3] [4] TIE2: 8 nM [3] [4] VEGFR2: 9.2 nM [3] [4] TRKA/B/C: 0.83-4.6 nM [3] [4] | Potent, balanced inhibition of primary targets. | | In Vivo Dosage (Preclinical GBM models) | 10 mg/kg to 60 mg/kg, orally [5] [6] | Effective in inhibiting tumor growth and overcoming resistance. |
Here are methodologies for critical experiments cited in the literature, which you can adapt for your research.
Protocol 1: Assessing Cellular Viability and Proliferation [3]
This protocol is used to determine the effect of this compound on the viability of various cancer cell lines.
Protocol 2: In Vivo Efficacy Study in Glioblastoma Xenograft Models [5]
This outlines a common approach for evaluating this compound's efficacy in mouse models of glioblastoma.
Q1: What could be the reason for a lack of efficacy in our in vivo glioblastoma model, despite using a published dosing regimen?
Q2: We are observing high toxicity in our animal studies. How can we manage this?
This compound's design as a balanced multi-kinase inhibitor allows it to simultaneously target tumor cells and the tumor microenvironment. The following diagram illustrates its core mechanism and rational combination strategies.
What is the primary mechanism of action of Altiratinib? this compound is a spectrum-selective, type II tyrosine kinase inhibitor engineered for balanced inhibition of MET, TIE2, and VEGFR2 [1] [2]. This unique profile allows it to simultaneously target multiple hallmarks of cancer:
Its action as a type II inhibitor means it binds to the inactive (DFG-out) conformation of these kinases [5]. This is a critical differentiator, as this binding mode can remain effective against certain mutations that confer resistance to type I (DFG-in) inhibitors [5].
What are the known molecular resistance mechanisms to this compound? While the literature on direct, clinically acquired resistance to this compound is still evolving, preclinical and mechanistic studies point to several potential and on-target resistance mechanisms based on its known targets.
Table 1: Characterized and Potential Resistance Mechanisms to this compound
| Mechanism Category | Specific Example / Hypothesis | Supporting Evidence / Rationale |
|---|---|---|
| Bypass Signaling Pathways | Activation of parallel survival pathways (e.g., EGFR, AXL, RAS/MAPK, PI3K/AKT) not fully suppressed by this compound [6] [7]. | A common resistance mechanism for targeted therapies. KRAS mutations or amplifications can lead to persistent downstream signaling despite MET/VEGFR2 inhibition [6]. |
| Tumor Microenvironment (TME) Factors | Upregulation of alternative pro-angiogenic factors (e.g., FGF); recruitment of other resistant immune cell populations [7]. | This compound targets TIE2-expressing macrophages; resistance could involve expansion of other TME cell types that promote growth and immune evasion [3] [7]. |
| Kinase Domain Mutations | Secondary mutations in the kinase domain of MET or NTRK that interfere with drug binding [2] [5]. | This compound was designed to inhibit various MET mutants, but the high mutability of kinases suggests novel mutations could arise [2]. For NTRK, mutations like G595R can confer resistance to type I inhibitors, but some (e.g., G667C) may remain sensitive to this compound [5]. |
| Cellular Phenotype Switching | Epithelial-to-Mesenchymal Transition (EMT); increased invasiveness [3]. | In glioblastoma models, bevacizumab resistance is linked to a more invasive, mesenchymal phenotype; this compound was shown to counteract this in combination therapy [3] [4]. |
Issue: Observed loss of efficacy of this compound in a glioblastoma model previously controlled by Bevacizumab.
Issue: Identifying whether resistance in your model is due to on-target kinase mutations or off-target bypass signaling.
Based on the current research, here are promising approaches to counter this compound resistance:
The field of kinase inhibitor resistance is dynamic. This guide is based on the latest available preclinical data, but ongoing clinical trials (NCT02228811) will be crucial for validating these mechanisms and strategies in patients.
What is the primary mechanism of action of this compound?
This compound (DCC-2701) is a potent, multi-targeted kinase inhibitor. Its primary mechanism involves the balanced inhibition of key receptors involved in tumor growth, angiogenesis, and resistance pathways, including MET, TIE2, VEGFR2, and the TRK family of kinases [1] [2].
What is the quantitative inhibitory profile of this compound?
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound against its primary targets from cell-free assays. Please note that cellular assay values may differ.
| Target | IC₅₀ Value (nM) | Notes | Source |
|---|---|---|---|
| TRKA | 0.9 nM | - | [2] |
| TRKC | 0.8 nM | - | [2] |
| MET (c-Met) | 4.6 nM | - | [2] |
| MET Y1230C | 0.37 nM | Mutant form | [2] |
| MET D1228N | 1.3 nM | Mutant form | [2] |
| TIE2 | Potent inhibitor | Specific IC₅₀ not listed | [1] |
| VEGFR2 | Potent inhibitor | Specific IC₅₀ not listed | [1] |
This multi-targeted profile is the basis for its therapeutic potential and its associated toxicity risks, which derivatives would aim to optimize.
The following are key methodologies from published studies on this compound that you can adapt for evaluating new derivatives.
1. Protocol: In Vitro Cell Viability and Proliferation Assay [1] [2] This protocol is fundamental for assessing the direct anti-proliferative effects of your derivatives.
2. Protocol: In Vivo Xenograft Mouse Model [1] This protocol tests efficacy and can provide initial safety observations in a live model.
Issue: Low Potency in Cellular Assays Despite Favorable Biochemical IC₅₀
Issue: Observed Toxicity in In Vivo Models
The following diagram outlines a logical workflow for the systematic evaluation of this compound derivatives, from initial synthesis to lead candidate selection. This workflow is synthesized from the general principles of drug development and the specific assays cited in the this compound literature.
Q1: What is the significance of this compound's activity against TIE2? A1: Inhibiting TIE2 is crucial for overcoming resistance to anti-VEGF therapy (like bevacizumab). TIE2-expressing monocytes/macrophages (TEMs) are recruited to tumors after anti-VEGF treatment, promoting revascularization and tumor invasiveness. By inhibiting TIE2, this compound targets this resistance pathway, reducing TEM infiltration and enhancing the efficacy of antiangiogenic therapy [1].
Q2: Does this compound penetrate the blood-brain barrier (BBB)? A2: Yes, preclinical data indicates that this compound does penetrate the BBB. After systemic dosing in mice, a brain-to-plasma ratio of 0.23 was measured, indicating significant, though not complete, penetration. This supports its investigation for glioblastoma and other brain malignancies [2].
Q3: Has this compound been tested in clinical trials? A3: Yes, this compound has been evaluated in clinical trials. One registered Phase 1 trial (NCT02228811) was for patients with locally advanced or metastatic solid tumors with MET or TRK genomic alterations. According to the database, this trial was terminated [2].
Current research indicates that this compound and its novel analogues (ALT6a, ALT7a) inhibit melanogenesis by promoting the phosphorylation of CRTC3, preventing its translocation to the nucleus. This effect is presumed to be mediated through the AMPK and ERK signaling pathways [1].
The table below summarizes the core findings on how these compounds modulate key kinases and their downstream effects on CRTC3.
| Compound | Effects on Kinase Pathways | Effect on CRTC3 | Key Outcome |
|---|---|---|---|
| This compound | Activates AMPK & ERK; Downregulates JNK & AKT [1] | Promotes phosphorylation & cytoplasmic retention [1] | Inhibits MITF-driven melanogenesis [1] |
| ALT7a / ALT6a | Activates AMPK & ERK; No significant effect on JNK or AKT [1] | Promotes phosphorylation & cytoplasmic retention more potently than this compound [1] | Superior inhibition of melanogenesis with a wider safety margin [1] |
This compound and its analogues (ALT6a, ALT7a) prevent the dephosphorylation and subsequent nuclear shuttling of CRTC3. By promoting CRTC3 phosphorylation via AMPK and ERK, these compounds sequester CRTC3 in the cytoplasm. This prevents CRTC3 from forming an active complex with CREB in the nucleus, which is required for the full transcription of the master melanogenesis regulator MITF and its downstream genes (e.g., tyrosinase) [1] [2].
The improved safety profile is likely due to their selective kinase modulation. While this compound, ALT6a, and ALT7a all activate AMPK and ERK to phosphorylate CRTC3, only the parent this compound downregulates JNK and AKT activity. Since JNK and AKT are crucial for cell survival and proliferation, their inhibition by this compound may contribute to the cytotoxicity observed at higher concentrations. ALT6a and ALT7a do not affect these pathways, resulting in minimal cytotoxicity while maintaining efficacy [1].
This is an expected and documented finding. During the screening process, some analogues like ALT8c effectively reduced melanin in mouse melanocyte lines (Mel-Ab, B16F10) but showed no inhibitory effect in Normal Human Melanocytes (NHM). NHMs are generally more sensitive to compounds and may have subtle differences in signaling pathway regulation. It is crucial to validate key findings in primary human cell systems like NHM to ensure translational relevance [1].
Here are detailed methodologies for key experiments cited in the research.
This protocol is used to visualize the compound-induced cytoplasmic retention of CRTC3.
This combined protocol assesses both the effectiveness and safety of compounds.
Part A: Melanin Content Assay
Part B: Cell Viability Assay (Run in Parallel)
This protocol confirms the compound's effect on kinase phosphorylation and downstream targets.
The following diagram, generated using Graphviz, illustrates the mechanism by which this compound and its analogues inhibit melanogenesis through the AMPK/ERK-CRTC3-MITF axis.
Altiratinib inhibits multiple receptor tyrosine kinases, including MET, TIE2, and VEGFR2 [1]. Its key differential effect on JNK and AKT stems from how it influences upstream and downstream signaling pathways.
The diagram below illustrates the proposed signaling pathways and differential effects of this compound and its analogues.
Key mechanistic insights:
The table below summarizes the differential effects of this compound and its analogues on JNK and AKT signaling pathways, as observed in research settings.
| Compound | Effect on JNK Activity | Effect on AKT Activity | Key Experimental Context & Notes |
|---|
| This compound (ALT) | Downregulated [2] | Downregulated [2] | - Cytotoxicity emerged at higher concentrations (above 1 µM) [2].
To investigate these effects in your own research, consider the following methodologies derived from the literature.
The most common method for evaluating JNK and AKT activity is through western blot analysis to detect protein phosphorylation levels [2] [3].
Key Reagents:
Typical Workflow:
To probe the role of the key phosphatase MKP-7, you can use RNA interference (RNAi) and pharmacological inhibitors [3].
Key Reagents:
Typical Workflow:
Q1: Why does this compound downregulate both JNK and AKT, while its analogues ALT6a and ALT7a only affect JNK? The difference is attributed to the bioisosteric replacement strategy used to engineer ALT6a and ALT7a [2]. This chemical modification altered their kinase inhibition profile, potentially making them more specific to the CRTC3 pathway and reducing off-target effects on the PI3K/AKT axis. Unlike this compound, which was designed as a multi-kinase inhibitor, the analogues were optimized for a specific topical application, favoring a different safety and efficacy profile [2] [1].
Q2: What could cause high cytotoxicity when using this compound in my cell models? The research notes that cytotoxicity from this compound emerged at higher concentrations (above 1 µM) [2]. This is a critical consideration for dosing.
Q3: How does the subcellular localization of MKP-7 affect my experiments on JNK? MKP-7 contains both a nuclear localization signal (NLS) and a nuclear export signal (NES) [3]. Its activity is spatially regulated:
Why does bevacizumab resistance develop in cancer treatment?
Bevacizumab resistance emerges through multiple compensatory biological pathways that are activated when VEGF signaling is blocked. The resistance mechanisms can be broadly categorized into VEGF-dependent and VEGF-independent pathways:
VEGF-dependent pathways: Tumors may upregulate alternative VEGF isoforms or increase VEGF receptor expression to bypass bevacizumab-mediated blockade. VEGF-A polymorphisms can also affect drug binding affinity and treatment response [1] [2].
VEGF-independent pathways: Multiple alternative angiogenic pathways become activated after VEGF inhibition:
Cellular adaptation mechanisms:
The following diagram illustrates the key signaling pathways involved in bevacizumab resistance:
How does this compound counteract bevacizumab resistance?
This compound is a balanced inhibitor of MET, TIE2, and VEGFR2 that simultaneously targets multiple resistance pathways. Its unique value lies in addressing both tumor cell autonomous mechanisms and microenvironment-mediated resistance:
MET inhibition: this compound completely suppresses HGF-stimulated MET phosphorylation, disrupting the invasion and metastasis program that tumors activate after bevacizumab treatment. MET expression significantly increases in glioblastoma following bevacizumab resistance, making this targeting crucial [3].
TIE2 pathway blockade: this compound inhibits both endothelial TIE2 and TIE2-expressing monocytes/macrophages (TEMs). TEMs are recruited to normal tissue/tumor invasive boundaries in bevacizumab-resistant tumors and contribute significantly to revascularization through high MMP9 expression [3] [4].
VEGFR2 inhibition: While bevacizumab targets VEGF ligand, this compound directly inhibits VEGFR2 kinase activity, providing complementary blockade of VEGF signaling that may overcome ligand-based resistance mechanisms [3].
Additional tropomyosin receptor kinase (Trk) inhibition: this compound's activity against Trk family kinases may provide further anti-invasive benefits, though this is secondary to its primary triple kinase inhibition [3].
The balanced inhibitory profile (nearly equivalent potency against MET, TIE2, and VEGFR2) is particularly valuable because it prevents the compensatory pathway activation that often occurs with single-target agents. This multi-target approach makes this compound well-suited for combination with bevacizumab or as monotherapy in resistant settings.
Purpose: To validate this compound's target engagement and potency against MET signaling.
Materials:
Procedure:
Expected results: Complete suppression of HGF-stimulated MET phosphorylation at therapeutic concentrations (0.1-1 µM) [3].
Purpose: To determine this compound's anti-proliferative effects across multiple GSC lines.
Materials:
Procedure:
Expected results: Marked inhibition of cell viability across multiple GSC lines with variable IC₅₀ values depending on cellular context [3].
Purpose: To evaluate this compound efficacy alone and in combination with bevacizumab in physiologically relevant models.
Materials:
Procedure:
Monitoring parameters:
Purpose: To evaluate molecular and cellular changes following this compound treatment.
Materials:
Procedure:
The following workflow summarizes the key in vivo experimental steps:
What are the key endpoints for evaluating this compound efficacy?
Researchers should assess multiple complementary endpoints to comprehensively evaluate this compound's activity:
Table 1: Primary Efficacy Endpoints for this compound Studies
| Endpoint | Measurement Method | Interpretation Guidelines | Expected Outcomes with this compound |
|---|---|---|---|
| Tumor Volume | Histological measurement or imaging | >50% reduction vs. control considered significant | Combination therapy: ~80% reduction vs. bevacizumab alone [3] |
| Invasion Index | Distance from main mass, satellite counts | Lower values indicate reduced invasiveness | Significant reduction in invasive fronts and satellite foci |
| Microvessel Density | CD31+ vessels/HPF | >30% reduction considered biologically relevant | Dramatic reduction in combination therapy [3] |
| TEM Infiltration | TIE2+ IBA1+ cells/HPF | Focus on tumor-normal boundary | Marked decrease in TIE2-expressing monocytes |
| Survival Benefit | Kaplan-Meier analysis | Log-rank test for significance | Significant extension in combination vs. bevacizumab alone |
Table 2: Molecular Biomarkers of Response to this compound
| Biomarker Category | Specific Markers | Assessment Method | Expected Change with this compound |
|---|---|---|---|
| Target Engagement | p-MET, p-VEGFR2, p-TIE2 | Western blot, phospho-ELISA | Complete suppression of phosphorylation |
| Mesenchymal Transition | YKL-40, MMP9, vimentin | qRT-PCR, IHC | Downregulation of mesenchymal markers |
| Proliferation | Ki67, pHH3 | IHC quantification | Reduced proliferative indices |
| Macrophage Polarization | M1 vs M2 markers (iNOS, Arg1) | Flow cytometry, qPCR | Shift from M2 to M1 phenotype |
How should researchers interpret the effects of this compound combined with bevacizumab?
The combination of this compound with bevacizumab should produce synergistic effects across multiple parameters rather than simply additive benefits:
Problem: Variable IC₅₀ values across different GSC lines
Problem: Incomplete MET phosphorylation inhibition
Problem: Failure to develop bevacizumab resistance in xenograft models
Problem: Excessive toxicity with combination treatment
Problem: Variable TEM infiltration in xenograft models
Q: What is the rationale for combining this compound with bevacizumab rather than using this compound alone?
A: The combination addresses both the primary VEGF pathway (bevacizumab) and multiple resistance pathways that emerge subsequently (this compound). Preclinical data demonstrates that the combination provides significantly greater tumor control and survival extension compared to either agent alone. This compound alone shows activity but may not fully suppress initial VEGF-driven angiogenesis, while bevacizumab alone eventually fails due to resistance emergence [3].
Q: Which cancer types are most appropriate for investigating this compound combinations?
A: While the strongest preclinical data exists for glioblastoma, the mechanisms targeted by this compound (MET upregulation, TEM recruitment) occur in multiple malignancies. Colorectal cancer, hepatocellular carcinoma, and other tumors with known bevacizumab resistance may be appropriate for investigation. Researchers should confirm MET expression and myeloid infiltration in their specific models [3] [6] [2].
Q: How long does it take for bevacizumab resistance to develop in preclinical models?
A: In the referenced glioblastoma stem cell xenograft models, resistance typically emerges within 4-8 weeks of continuous bevacizumab treatment. Researchers should monitor for tumor regrowth after initial stabilization or response, and confirm molecular changes including MET upregulation and increased TEM infiltration [3].
Q: What are the critical biomarkers to monitor in this compound combination studies?
A: Essential biomarkers include:
Q: Are there known compensatory pathways that might limit this compound efficacy?
Altiratinib's toxicity, particularly at higher concentrations, is a recognized challenge in its development for new applications like topical treatments for hyperpigmentation [1]. The primary strategy to address this involves moving away from its original design as a multi-kinase inhibitor (targeting MET, VEGFR2, TIE2, and TRK kinases) [2]. Research indicates that this broad targeting profile is likely responsible for the observed cytotoxicity, as inhibiting essential growth pathways like VEGFR2 can be toxic to normal cells [1] [3].
The key is to retain the desired biological activity while eliminating off-target effects. In one study, the goal was to preserve the inhibition of the CREB-regulated transcription co-activator 3 (CRTC3), which upstream regulates melanogenesis, but without the associated cell damage [1].
The most direct and successful approach reported is bioisosteric replacement, where key structural components of the this compound molecule are systematically swapped for different ring systems to fine-tune its properties [1].
The table below summarizes the top-performing analogues identified from one study, showcasing their improved safety and efficacy profiles.
| Analogue Name | Structural Change (Bicyclic Group) | Key Improvements over this compound |
|---|
| ALT7a | Benzoxazole [1] | • Superior efficacy in reducing melanin content. • Minimal to no cytotoxicity. • Wider safety margin. • Enhanced skin permeability. | | ALT6a | Indazole [1] | • Comparable or better efficacy. • Dose-dependent melanin reduction with minimal cytotoxicity. • Enhanced skin permeability. |
These analogues, particularly ALT7a, were designed to heighten potency, safety, and skin barrier permeability for topical application. They demonstrated a more favorable safety profile because they did not affect detrimental kinase pathways like JNK and AKT, which original this compound downregulated [1].
If you are designing and testing your own analogues, the following workflow, derived from the research, outlines the key experiments required for validation [1].
Based on the research, here are answers to some specific issues you might encounter.
Q1: My analogue successfully inhibits the primary target but still shows cytotoxicity. What could be the cause?
Q2: How can I improve the skin permeability of my topical this compound analogue?
Q3: Are there computational methods to predict toxicity early in the design process?
The synergy of altiratinib in combination therapy primarily involves overcoming adaptive resistance to other targeted agents. The table below summarizes a key synergistic combination and its mechanism.
| Combination Drug | Cancer Model | Synergistic Mechanism | Key Experimental Findings |
|---|
| Abemaciclib (a CDK4/6 inhibitor) [1] | Glioblastoma (GBM) [1] | Overcomes RTK-driven resistance; CDK4/6 inhibition activates NF-κB, upregulating HGF, BDNF, and NGF. These ligands then activate c-Met and TrkA-B pathways, which are blocked by this compound [1]. | • Significant synergy in inducing apoptosis [1]. • Combined treatment led to tumor regression and increased survival in GBM xenograft models [1]. |
Here are detailed methodologies for critical experiments that demonstrate the efficacy and synergistic effects of this compound.
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound and its combination partners.
This protocol evaluates the anti-tumor effect of this compound and its combinations in a live animal model.
This compound's utility in overcoming resistance is linked to its unique mechanism of action.
The following diagram illustrates the core mechanism of one key synergistic combination.
Q1: What is the typical solubility and storage condition for this compound?
Q2: How does this compound address resistance to first-generation NTRK inhibitors? this compound, as a type II inhibitor, is effective against several NTRK mutations (e.g., NTRK1V573M, NTRK1F589L, and NTRK1G667C) that cause resistance to type I inhibitors like larotrectinib and entrectinib. Its ability to bind the DFG-out conformation allows it to overcome this specific on-target resistance [3].
Q3: Does this compound cross the blood-brain barrier (BBB)? Yes. Preclinical data indicates that this compound achieves a brain-to-plasma ratio of 0.23 after systemic dosing, confirming it can penetrate the BBB, which is critical for treating brain tumors like glioblastoma [4].
The table below summarizes the key quantitative and mechanistic data for both inhibitors.
| Feature | Altiratinib | Cabozantinib |
|---|---|---|
| Primary Targets | MET, TIE2, VEGFR2, TRK family (TRKA, TRKB, TRKC) [1] [2] [3] | MET, VEGFR2, AXL, RET, ROS1 [4] [5] |
| Reported MET IC₅₀ (Cell-free) | 4.6 nM (for TRKB), inhibits MET mutant forms (IC₅₀ range: 0.3-6 nM) [3] | Characterized as a potent inhibitor; specific nM-range IC₅₀ from cell-free assays not provided in results [6] [4] |
| Inhibitor Type | Type II (binds inactive DFG-out conformation) [7] [1] | Type II (binds inactive DFG-out conformation) [8] [9] |
| Key Mechanistic Findings | Balanced inhibition of MET, TIE2, VEGFR2; designed to address tumor invasion, angiogenesis, and drug resistance [1] [2] | Dual inhibition of MET and VEGFR2 blocks tumor invasiveness and metastasis; inhibits GAS6-AXL and HGF-MET signaling independently [6] [5] |
| Clinical Evidence in MET-altered Cancers | Phase 1 trial in solid tumors with MET/TRK alterations (NCT02228811) [3] | Phase 2 trial in MET-altered NSCLC: 20% ORR in patients previously treated with a type I MET TKI [8] [9] |
Here are the experimental details from key studies that generated the data in the comparison table.
Both this compound and cabozantinib are type II kinase inhibitors, meaning they bind to the inactive "DFG-out" conformation of the kinase [7] [8]. This mechanism can be effective against certain resistance mutations that arise from treatment with type I inhibitors (which bind the active "DFG-in" conformation) [7].
The following diagram illustrates the key signaling pathways targeted by these inhibitors and the experimental workflow used to evaluate their effects on cancer cell migration and invasion.
The table below summarizes the key characteristics of altiratinib, sorafenib, and foretinib based on the information gathered.
| Feature | This compound | Sorafenib | Foretinib |
|---|---|---|---|
| Primary Targets | MET, TIE2, VEGFR2, TRK kinases [1] [2] | VEGFR, PDGFR, Raf kinases (BRAF, CRAF) [1] | MET, RON, AXL, TIE-2, VEGFR2 [3] |
| Binding Mode | Type II inhibitor (binds DFG-out conformation) [2] | Type II inhibitor [4] | Type II inhibitor [5] |
| Key Differentiating Mechanism | Dual MET/TIE2 inhibition; activity against TRK fusion proteins and larotrectinib-resistant NTRK mutations [1] [2] | Broad inhibition of angiogenesis (VEGFR/PDGFR) and Raf/MAPK signaling pathway [1] | Potent activity against MET exon 14 skipping mutations with secondary D1228X/Y1230X resistance mutations [5] |
| Representative Clinical/Preclinical Efficacy | - IC₅₀ for NTRK1: 0.85 nM [2]
To support the data in the summary table, here is a deeper dive into the key experimental findings and the methodologies used to obtain them.
The search results confirm sorafenib's well-established profile as a multi-kinase inhibitor targeting VEGFR, PDGFR, and the Raf serine/threonine kinases. It serves as a benchmark in the field, and its primary mechanism involves inhibiting tumor angiogenesis and the Raf/MAPK pathway [1]. While the results did not contain new experimental data for sorafenib, they affirm its role as a foundational, broad-spectrum agent against which newer, more selective inhibitors are often compared.
To better visualize the unique multi-targeting profiles and a key experimental workflow, please refer to the following diagrams.
Diagram 1: Mechanistic Overview. This diagram illustrates the shared context of RTK signaling and the common Type II binding mode of these inhibitors, while highlighting their distinct target profiles.
Diagram 2: Research Workflow. This diagram outlines a standard experimental protocol, as used in the evaluation of foretinib, for identifying inhibitors that can overcome specific on-target resistance mutations.
The table below summarizes the head-to-head comparison of ALT7a and its parent compound, altiratinib, based on a 2024 study. The data demonstrates that ALT7a is a superior candidate for topical application [1].
| Parameter | This compound (Parent) | ALT7a (Analogue) | Experimental Context (In Vitro/Ex Vivo) |
|---|---|---|---|
| Anti-melanogenesis Efficacy | Effective | More potent reduction in melanin content [1] | Normal Human Melanocytes (NHM); Mouse melanocytes (Mel-Ab); B16F10 mouse melanoma cells [1] |
| Cytotoxicity | Emerged at concentrations >1 µM [1] | Minimal to no cytotoxicity [1] | Normal Human Melanocytes (NHM); Mouse melanocytes (Mel-Ab); B16F10 mouse melanoma cells [1] |
| Safety Margin | Narrower | Wider | Calculated from efficacy vs. cytotoxicity assays [1] |
| Skin Permeability | Lower | Enhanced | Skin Parallel Artificial Membrane Permeability Assay (PAMPA) [1] |
| In Vivo Efficacy | Reduced epidermal melanin | More potent reduction of epidermal melanin and tyrosinase protein levels [1] | KRT14-SCF mouse tail model [1] |
| Effect on Key Pathways | Suppressed FSK-stimulated CREB transcriptional activity and CRTC3 nuclear translocation [1] | Suppressed FSK-stimulated CREB transcriptional activity and CRTC3 nuclear translocation [1] | Luciferase reporter assay; Immunofluorescence [1] |
| Downstream Targets | Downregulated JNK and AKT activity [1] | Did not affect JNK and AKT activity [1] | Western blot analysis [1] |
For reproducibility and deeper understanding, here are the methodologies behind the key data.
The following diagram illustrates the proposed signaling pathway through which ALT7a exerts its effects, based on the experimental findings.
Diagram Title: ALT7a Inhibits Melanogenesis via CRTC3 Pathway
This diagram illustrates the core mechanism identified in the study [1]:
This compound (also known as DCC-2701) is designed as a single agent that simultaneously targets multiple hallmarks of cancer. Its core mechanism involves the balanced inhibition of three key receptor tyrosine kinases: MET, TIE2 (TEK), and VEGFR2 [1] [2] [3].
The table below summarizes its primary molecular targets and the therapeutic consequences of inhibiting them.
| Molecular Target | Key Role in Cancer | Consequence of Inhibition by this compound |
|---|---|---|
| MET | Tumor cell growth, invasion, and metastasis [1] [2] | Blocks tumor invasion and metastatic spread [1] [2] |
| VEGFR2 | Tumor angiogenesis (formation of new blood vessels) [1] [2] | Inhibits angiogenesis, starving the tumor of nutrients [1] [2] |
| TIE2 | Expressed on pro-angiogenic macrophages; promotes evasive resistance [4] | Disrupts tumor microenvironment-mediated drug resistance [1] [2] [4] |
This multi-targeted approach allows this compound to attack the tumor directly while also disrupting the tumor microenvironment, which is a key source of resistance to standard therapies [1]. Furthermore, it exhibits substantial blood-brain barrier penetration, making it a candidate for treating brain cancers and brain metastases [1] [2].
The most compelling experimental data for this compound involves its activity against glioblastoma, particularly in overcoming resistance to the standard anti-angiogenic therapy, bevacizumab (Avastin) [4].
Researchers used in vitro and in vivo xenograft mouse models implanted with human glioblastoma stem cells (GSCs). The studies compared treatment with a control, bevacizumab alone, this compound alone, and a combination of bevacizumab and this compound [4].
The flowchart below illustrates the experimental workflow and the key findings that demonstrate this compound's effectiveness.
The following table compares the performance of this compound against standard therapy (bevacizumab) based on the glioblastoma preclinical studies.
| Feature | Standard Therapy (Bevacizumab) | This compound (Preclinical Data) |
|---|---|---|
| Primary Target | VEGF-A (ligand) [4] | MET, TIE2, VEGFR2 (receptors) [1] [2] |
| Effect on Angiogenesis | Initially inhibits, but resistance develops [4] | Inhibits angiogenesis via VEGFR2 blockade [4] |
| Tumor Invasiveness | Increases as a resistance mechanism [4] | Suppresses invasion via MET inhibition [4] |
| Effect on TEMs | Can recruit TIE2-expressing monocytes (TEMs), promoting resistance [4] | Reduces TEM infiltration via TIE2 inhibition [4] |
| Therapeutic Durability | Resistance often develops [3] [4] | More durable response; targets multiple resistance pathways [3] |
| Key Preclinical Outcome | - | In combination with bevacizumab, doubled survival compared to bevacizumab alone [3] [4] |
Based on the analysis, the potential advantages of this compound over some standard therapies are:
It is important to interpret these findings with the understanding that much of the compelling data is from preclinical models. While a Phase 1 clinical trial in cancer patients has been conducted (NCT02228811) [3], the search results do not contain subsequent clinical data that would confirm these benefits in humans. The promising preclinical results position this compound as a candidate for further clinical investigation, particularly in combinations aimed at overcoming therapeutic resistance.
The table below summarizes the general response of key MET mutations to type I and type II inhibitor classes, which is crucial for understanding potential resistance patterns.
| MET Mutation / Alteration | Response to Type I Inhibitors | Response to Type II Inhibitors | Clinical/Preclinical Evidence |
|---|---|---|---|
| Y1230 mutations (e.g., Y1230S, Y1230H) [1] | Resistant [1] | Sensitive (e.g., to cabozantinib, foretinib) [1] | Demonstrated in biochemical, in-cell assays, and patient responses [1]. |
| D1228 mutations [1] | Resistant [1] | Information Missing | Preclinical data [1]. |
| G1090A mutation [1] | Resistant (impaired binding) [1] | Sensitive (e.g., to cabozantinib) [1] | Demonstrated in biochemical assays and patient response [1]. |
| G1163R mutation (solvent front) [1] | Resistant to type Ia (e.g., crizotinib); Sensitive to type Ib (e.g., tepotinib, capmatinib) [1] | Information Missing | Preclinical data [1]. |
| Exon 14 Skipping Alterations [2] [3] | Sensitive (targeted by capmatinib, tepotinib) [2] | Information Missing | Clinical approval for type I inhibitors [2] [3]. |
| MET Amplification [2] [4] | Sensitive (targeted by savolitinib, tepotinib) [4] | Information Missing | Clinical trial data (e.g., SACHI, SAVANNAH) [4]. |
The following diagram illustrates the MET signaling pathway and the distinct binding mechanisms of type I and type II inhibitors, which underlies their different resistance profiles.
While the general principles of MET inhibition are well-established, specific data for this compound is lacking in the current search results:
To fill the identified knowledge gaps, you could focus on the following approaches:
| Mechanism of Action | Key Effects | Experimental Evidence / Results |
|---|
| Anti-Angiogenesis (Inhibition of VEGFR2 & TIE2) | • Reduces formation of new tumor blood vessels. • Decreases microvessel density. • Inhibits evasive revascularization that causes resistance to VEGF-targeted therapy (e.g., bevacizumab). | • In GSC11 & GSC17 glioblastoma xenograft models: Significant reduction in microvessel density vs. control/bevacizumab alone [1]. • Inhibition of TIE2 on macrophages reduces pro-angiogenic myeloid cell infiltration [1] [2]. | | Anti-Invasion & Metastasis (Inhibition of MET) | • Suppresses tumor cell infiltration into surrounding tissue. • Reverses Epithelial-Mesenchymal Transition (EMT). • Reduces expression of invasion markers (N-cadherin, vimentin). | • In bevacizumab-resistant glioblastoma models: Dramatic suppression of tumor invasion with altiratinib + bevacizumab vs. bevacizumab alone [2]. • Decreased levels of N-cadherin and vimentin [2]. | | Overcoming Drug Resistance (Balanced inhibition of MET, TIE2, VEGFR2) | • Counters bevacizumab resistance in glioblastoma. • Blocks multiple escape pathways (HGF, ANG, VEGF). | • In GSC17 xenograft model: Combination of this compound & bevacizumab significantly prolonged survival vs. bevacizumab alone [1]. • Designed to overcome HGF/MET-mediated drug resistance [3] [2]. |
The compelling data in the summary table is derived from rigorous preclinical studies, primarily in glioblastoma.
This compound's integrated mechanism tackles multiple hallmarks of cancer simultaneously. The following diagram illustrates how its balanced kinase inhibition translates into dual anti-angiogenic and anti-invasion effects.
This compound's balanced inhibition of these three key kinases allows it to simultaneously target the tumor cell itself (via MET) and the tumor microenvironment (via TIE2 and VEGFR2) [3] [2]. This multi-pronged approach is crucial for blocking evasive resistance, a common problem with selective VEGF inhibitors like bevacizumab [1] [4].
For researchers, this compound represents a strategic advance in kinase inhibitor design:
The table below outlines the fundamental differences between Altiratinib and HGF antagonists based on the search results.
| Feature | This compound | HGF Antagonists |
|---|---|---|
| Type of Agent | Small-molecule, ATP-competitive kinase inhibitor [1] [2] | Includes monoclonal antibodies (e.g., Ficlatuzumab) and small molecules [3] [4] |
| Primary Target(s) | Balanced inhibition of MET, TIE2, and VEGFR2 [1] [2]. Also inhibits TKs (TrkA, TrkB, TrkC) [2]. | Specifically targets the HGF ligand to prevent its binding to the c-MET receptor [3]. |
| Mechanism of Action | Binds kinase switch pocket, induces inactive conformation; inhibits MET, TIE2, VEGFR2 pathways [1]. | Binds HGF (e.g., K1 domain), blocks interaction with c-MET receptor [3]. |
| Therapeutic Scope | Single agent targets tumor growth, invasion, angiogenesis, microenvironment resistance [1] [5]. | Primarily blocks HGF/MET signaling; may require combinations for broader pathways [3]. |
The following table summarizes key experimental findings on the efficacy of both therapeutic strategies.
| Aspect | This compound | HGF Antagonists |
|---|---|---|
| In Vitro MET Signaling Inhibition | Completely suppressed HGF-stimulated MET phosphorylation in glioblastoma stem cells (GSCs) [5]. | Compound 7 inhibited HGF-induced Met phosphorylation (IC50 = 11.9 µM) in mesothelioma cell line [3]. |
| In Vitro Cell Growth & Migration | Effectively blocked c-MET-mediated signaling, cell growth, and migration [2]. | Data primarily on pathway inhibition; specific growth/migration blockade implied [3]. |
| In Vivo Tumor Model Efficacy | Reduced tumor volume, invasiveness, angiogenesis; prolonged survival in GSC xenograft models [5]. | In vivo efficacy of small molecules from [3] not detailed in available excerpts. |
| Activity in Tumor Microenvironment | Inhibits TIE2, reduces TIE2-expressing monocyte infiltration; blocks VEGFR2 to inhibit angiogenesis [1] [5]. | HGF is primarily secreted by stromal cells [4]; neutralizing it targets paracrine signaling. |
| Blood-Brain Barrier Penetration | Demonstrated significant penetration [1]; effective in intracranial glioblastoma models [5]. | Large antibodies (e.g., Ficlatuzumab) typically have poor BBB penetration [3]. |
Balanced Multi-Kinase vs. Mono-Target Inhibition: this compound's primary advantage is its ability to simultaneously inhibit three key kinases involved in cancer progression and therapy resistance [1]. This makes it particularly useful for tackling complex, evasive resistance mechanisms, especially in challenging settings like glioblastoma [5]. HGF antagonists offer a more targeted approach, which could be beneficial in cancers driven predominantly by HGF/MET signaling and might help overcome resistance to MET inhibitors in HGF-enriched environments like the liver [6].
Small Molecule vs. Biologic Drug Properties: As a small molecule, this compound has favorable drug properties, including oral bioavailability and significant blood-brain barrier penetration [1]. Most HGF antagonists developed are monoclonal antibodies, which face challenges in crossing the BBB and have more complex manufacturing processes [3].
For your reference, here are summaries of the key experimental methodologies cited in the search results.
This compound in Glioblastoma Stem Cell (GSC) Models [5]
HGF Antagonist Screening [3]
The diagrams below illustrate the distinct mechanisms of action for this compound and HGF antagonists.